Ethyl 4-benzylmorpholine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADOGJQJZIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910582 | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-32-1, 107904-08-5 | |
| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl 4-benzylmorpholine-2-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, provides insights into its structural features, and outlines general methodologies relevant to its synthesis and characterization.
Core Chemical Properties
This compound is a substituted morpholine derivative. The presence of the benzyl group and the ethyl ester functionality significantly influences its chemical behavior and potential biological activity. A summary of its key chemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |
| Molecular Weight | 249.31 g/mol | [1][2] |
| CAS Number | 135072-32-1 | [1][2] |
| Appearance | Liquid | [1] |
| Predicted Boiling Point | 330.3 ± 37.0 °C | [2] |
| Predicted Density | 1.128 g/cm³ | [2] |
| Predicted pKa | 5.70 ± 0.10 | [2] |
Chemical Structure and Identification
The structural framework of this compound consists of a morpholine ring N-substituted with a benzyl group and a carboxylic acid ethyl ester at the 2-position.
IUPAC Name: this compound[3]
Synonyms:
-
4-Benzyl-morpholine-2-carboxylic acid ethyl ester[3]
-
Ethyl 4-(phenylmethyl)morpholine-2-carboxylate[1]
-
4-(Phenylmethyl)-2-morpholinecarboxylic acid ethyl ester[1]
Structural Identifiers:
-
SMILES: CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2[2]
-
InChI: InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3[1]
Experimental Protocols and Characterization
Proposed Synthesis Workflow
The synthesis would likely involve two key steps: the formation of the N-benzylated morpholine core and the subsequent esterification of the carboxylic acid at the 2-position.
Caption: Proposed two-step synthesis of this compound.
General Experimental Procedure for Esterification:
A common method for this transformation is Fischer esterification.
-
Reaction Setup: To a solution of 4-benzylmorpholine-2-carboxylic acid in excess ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Methods
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the ethyl ester, benzyl, and morpholine protons and carbons in the correct chemical environments and with the expected multiplicities and integrations. While a specific spectrum for this compound is not publicly available, related spectra for 4-benzylmorpholine and 4-benzyl-morpholine-2-carboxylic acid can be found for comparison[2][4].
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O of the ester group (around 1735 cm⁻¹) and the C-O-C stretches of the morpholine ring.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively attributed to this compound in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives have been reported to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and enhancer of zeste homolog 2 (EZH2)[3][5].
The presence of the N-benzyl group often contributes to the lipophilicity of the molecule, which can be crucial for cell permeability and interaction with hydrophobic binding pockets in biological targets. The ester functionality could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Logical Relationship for Potential Drug Action
The following diagram illustrates a hypothetical mechanism of action where this compound acts as a prodrug.
Caption: Hypothetical prodrug activation and mechanism of action.
Further research is required to elucidate the specific biological targets and pharmacological effects of this compound. Its structural similarity to known bioactive morpholine-containing compounds suggests it may be a valuable starting point for the development of new therapeutic agents.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Ethyl 4-benzylmorpholine-2-carboxylate (CAS: 135072-32-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-benzylmorpholine-2-carboxylate is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its potential biological activity as a dual serotonin and norepinephrine reuptake inhibitor, and experimental methods for its evaluation.
Chemical and Physical Properties
The known quantitative data for this compound is summarized in the table below. It is important to note that some of these properties are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 135072-32-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₄H₁₉NO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 249.31 g/mol | Chemical Supplier Catalogs |
| Purity | ≥95% - 98% | Chemical Supplier Catalogs |
| Boiling Point (Predicted) | 330.3 ± 37.0 °C | Chemical Supplier Catalogs |
| Density (Predicted) | 1.128 g/cm³ | Chemical Supplier Catalogs |
| pKa (Predicted) | 5.70 ± 0.10 | Chemical Supplier Catalogs |
Synthesis
Synthesis of 4-benzylmorpholine-2-carboxylic Acid Hydrochloride
The precursor acid can be synthesized through the cyclization of N-benzylethanolamine with glyoxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylethanolamine in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Glyoxylic Acid: To the stirred solution, add an equimolar amount of glyoxylic acid.
-
Cyclization: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Salt Formation: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and treat with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-benzylmorpholine-2-carboxylic acid hydrochloride.
Esterification to this compound
The carboxylic acid can be converted to its ethyl ester via standard esterification methods, such as the Steglich esterification, which is effective for sensitive substrates.
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 4-benzylmorpholine-2-carboxylic acid hydrochloride in a dry, aprotic solvent like dichloromethane (DCM).
-
Neutralization: Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free carboxylic acid.
-
Esterification: To the resulting mixture, add an excess of ethanol (as the alcohol source), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Synthesis Workflow:
Caption: Synthesis of this compound.
Potential Biological Activity and Signaling Pathway
Based on studies of closely related morpholine derivatives, this compound is predicted to function as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic neurotransmission. This mechanism of action is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Proposed Signaling Pathway:
Caption: Proposed mechanism of action as a dual reuptake inhibitor.
Experimental Evaluation of Biological Activity
To confirm the predicted activity of this compound as a dual serotonin and norepinephrine reuptake inhibitor, in vitro neurotransmitter uptake assays can be performed.
In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin and norepinephrine into cells expressing the respective transporters.
Experimental Protocol:
-
Cell Culture: Maintain human embryonic kidney (HEK-293) cells stably transfected with either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) in appropriate culture conditions.
-
Assay Preparation: Plate the cells in a 96-well format and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable assay buffer.
-
Uptake Inhibition:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]serotonin or [³H]norepinephrine to the wells.
-
-
Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Subtract the non-specific uptake from all measurements to obtain the specific uptake.
-
Calculate the percentage inhibition of uptake for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro reuptake inhibition assay.
Conclusion
This compound is a molecule of significant interest for researchers in drug discovery, particularly in the area of neuroscience. Its structural similarity to known dual serotonin and norepinephrine reuptake inhibitors suggests its potential as a novel therapeutic agent for conditions such as depression and anxiety. The synthetic route is accessible through established chemical transformations, and its biological activity can be robustly characterized using standard in vitro assays. Further investigation into the pharmacology and structure-activity relationships of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
Spectroscopic Analysis of Ethyl 4-benzylmorpholine-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for Ethyl 4-benzylmorpholine-2-carboxylate, a substituted morpholine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound is not publicly available.
Extensive searches were conducted using the compound name, synonyms such as "4-Benzyl-morpholine-2-carboxylic acid ethyl ester," and its CAS Registry Number (135072-32-1). The search included scientific publication databases, chemical vendor catalogs, and spectral databases. While the existence of the compound is confirmed through various chemical suppliers, the corresponding characterization data has not been published in accessible literature.
This guide, therefore, provides a summary of the available information and outlines the general methodologies that would be employed for the spectroscopic analysis of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Benzyl-morpholine-2-carboxylic acid ethyl ester |
| CAS Number | 135072-32-1 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
Anticipated Spectroscopic Data
While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of this compound. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the morpholine ring, and the benzyl group.
-
Ethyl Ester Protons: A quartet signal for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).
-
Benzyl Protons: Signals in the aromatic region for the monosubstituted benzene ring and a singlet for the benzylic methylene protons (-CH₂Ph).
-
Morpholine Ring Protons: A series of multiplets for the protons on the morpholine ring, with chemical shifts influenced by their proximity to the nitrogen, oxygen, and the ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal at the downfield region characteristic of an ester carbonyl group.
-
Aromatic Carbons: Several signals in the aromatic region corresponding to the carbons of the benzyl group.
-
Aliphatic Carbons: Signals for the carbons of the ethyl group and the morpholine ring, as well as the benzylic carbon.
IR (Infrared) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band is expected for the ester carbonyl group.
-
C-O Stretch: Absorption bands corresponding to the C-O bonds of the ester and the morpholine ether linkage.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.
-
Aromatic C=C Stretch: Bands characteristic of the benzene ring.
MS (Mass Spectrometry)
Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (249.31 m/z).
-
Fragmentation Peaks: Characteristic fragments resulting from the cleavage of the benzyl group, the ethyl ester group, and fragmentation of the morpholine ring.
General Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data mentioned above. These are provided as a general reference for researchers.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra (¹H and ¹³C) are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier-transform infrared) spectrometer.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Workflow for Spectroscopic Analysis
The general workflow for the synthesis and spectroscopic characterization of a compound like this compound is illustrated in the following diagram.
Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.
Conclusion
While specific, experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides an overview of the expected spectral characteristics and the standard methodologies for their acquisition. Researchers working with this compound will need to perform their own analytical characterization. The information presented here can serve as a valuable reference for the interpretation of newly acquired data and for the design of synthetic and analytical procedures.
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Morpholine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific crystal structure of Ethyl 4-benzylmorpholine-2-carboxylate has not been publicly deposited in crystallographic databases. This guide will provide a comprehensive overview of the methodologies and data analysis involved in the crystal structure determination of a closely related N-benzyl morpholine derivative, 4-benzyl-4-pentylmorpholin-4-ium chloride , to serve as a representative example. The principles and experimental workflows detailed herein are directly applicable to the structural elucidation of this compound.
Introduction
Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their conformational flexibility and ability to engage in various intermolecular interactions make them attractive moieties in drug design. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is fundamental to comprehending their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This technical guide outlines the essential experimental protocols and data presentation for the crystal structure analysis of morpholine derivatives, using 4-benzyl-4-pentylmorpholin-4-ium chloride as a case study.
Experimental Protocols
A generalized workflow for the crystal structure determination of a small organic molecule like a morpholine derivative is presented below.
Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride
The synthesis of the title compound was achieved through the reaction of N-pentylmorpholine with benzyl chloride.[3]
-
Materials: N-pentylmorpholine, benzyl chloride.
-
Procedure: To a 50 ml round-bottom flask, 2 g (0.013 mol) of N-pentylmorpholine were added. Benzyl chloride (1.62 g, 0.013 mol) was then added dropwise with stirring. The reaction mixture was stirred at room temperature for 24 hours. The resulting precipitate was filtered, washed with diethyl ether, and dried under vacuum to yield the final product.[3]
Crystallization
Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate solvent system. The selection of solvents is a critical step and often involves screening a range of solvents with varying polarities.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. The crystal quality was assessed, and the unit cell parameters were determined. Intensity data were collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). The collected data were then processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F².
Data Presentation: Crystal Structure of 4-benzyl-4-pentylmorpholin-4-ium chloride
The following tables summarize the crystallographic data for the representative compound, 4-benzyl-4-pentylmorpholin-4-ium chloride.[3]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₂₆ClNO |
| Formula Weight | 283.83 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 17.755(4) Å |
| b | 10.150(2) Å |
| c | 9.1120(18) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1642.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.148 Mg/m³ |
| Absorption Coefficient | 0.224 mm⁻¹ |
| F(000) | 616 |
| Data Collection | |
| Theta range for data collection | 2.53 to 25.00° |
| Index ranges | -21≤h≤21, -12≤k≤12, -10≤l≤10 |
| Reflections collected | 13137 |
| Independent reflections | 2886 [R(int) = 0.0385] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2886 / 1 / 173 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.0318, wR2 = 0.0789 |
| R indices (all data) | R1 = 0.0392, wR2 = 0.0837 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N1—C1 | 1.517(3) |
| N1—C5 | 1.520(3) |
| N1—C7 | 1.522(3) |
| N1—C12 | 1.524(3) |
| O1—C2 | 1.424(3) |
| O1—C3 | 1.426(3) |
Table 3: Selected Bond Angles (°)
| Angle | Angle (°) |
| C1—N1—C5 | 108.3(2) |
| C1—N1—C7 | 110.1(2) |
| C5—N1—C7 | 109.8(2) |
| C1—N1—C12 | 109.3(2) |
| C5—N1—C12 | 109.9(2) |
| C7—N1—C12 | 109.4(2) |
| C2—O1—C3 | 109.4(2) |
Structural Analysis
The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride reveals an orthorhombic crystal system with the space group Pna2₁. The asymmetric unit consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion.[3] The morpholine ring adopts a chair conformation, which is a common low-energy conformation for this heterocyclic system. The bond lengths and angles around the quaternary nitrogen atom are consistent with those observed in similar structures.[3]
The crystal packing is influenced by intermolecular interactions, including C-H···Cl hydrogen bonds, which link the cations and anions into a three-dimensional network. A detailed analysis of these non-covalent interactions is crucial for understanding the crystal packing and solid-state properties of the compound.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. The experimental protocols for synthesis, crystallization, and X-ray diffraction, along with the conventions for data presentation and structural analysis, are well-established. The application of these methods, as illustrated with the closely related 4-benzyl-4-pentylmorpholin-4-ium chloride, will enable a thorough and accurate elucidation of the target molecule's three-dimensional structure. Such information is invaluable for rational drug design and the development of new therapeutic agents based on the morpholine scaffold.
References
solubility of Ethyl 4-benzylmorpholine-2-carboxylate in different solvents
An In-depth Technical Guide to the Solubility of Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound (CAS No. 135072-32-1). Due to the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its determination. It includes a qualitative analysis of its expected solubility based on its molecular structure, a detailed experimental protocol for thermodynamic solubility measurement using the shake-flask method, and a structured template for data presentation. This guide is intended to be a practical resource for researchers initiating work with this compound.
Introduction
This compound is a heterocyclic compound featuring a morpholine core, a benzyl group attached to the nitrogen atom, and an ethyl ester functional group. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of approximately 249.31 g/mol . Compounds of this class are common intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science. Understanding the solubility of such a compound is a critical first step in experimental design, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening. This document serves as a foundational guide in the absence of specific published solubility data.
Physicochemical Properties and Predicted Solubility Profile
A qualitative assessment of solubility can be inferred from the compound's structure, which contains both hydrophobic and hydrophilic moieties.
-
Hydrophobic Character : The nonpolar benzyl group and the ethyl group of the ester contribute to the molecule's lipophilicity, suggesting solubility in nonpolar organic solvents.
-
Hydrophilic Character : The morpholine ring contains an oxygen and a nitrogen atom, and the carboxylate group contains two oxygen atoms. These heteroatoms can act as hydrogen bond acceptors, potentially conferring some solubility in polar solvents. The tertiary amine within the morpholine ring is weakly basic.
Based on this structure, the following general solubility profile can be predicted:
-
Water : Expected to have very low solubility in water due to the dominant hydrophobic regions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate to good solubility, as these solvents can interact with the polar parts of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF) : Likely to be well-soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Expected to have limited to moderate solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Expected to be well-soluble.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been published. The table below is provided as a template for researchers to systematically record their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination
The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of a solid organic compound using the conventional shake-flask method, which is considered a gold standard for its reliability.[1][2][3]
4.1. Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that a dynamic equilibrium is established between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[3]
4.2. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
4.3. Procedure
-
Preparation : Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached (e.g., 5-10 mg).
-
Solvent Addition : Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Equilibration : Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 700-850 rpm).[4] Allow the mixture to equilibrate for a sufficient time. A period of 24 to 48 hours is typical, but the exact time to reach equilibrium should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[1]
-
Phase Separation : After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration : Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Quantification :
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of the compound with known concentrations.
-
Analyze the standards and the diluted sample using the chosen analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
4.4. Data Analysis Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
References
The Discovery of Novel Morpholine-Based Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical and metabolic properties.[1] Its presence can enhance drug-like characteristics, including aqueous solubility and metabolic stability, making it a valuable component in the development of new pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the discovery of novel morpholine-based therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology and as modulators of targets within the central nervous system (CNS).[3][4] We will delve into their synthesis, biological activities, mechanisms of action, and the experimental protocols utilized in their evaluation.
The Morpholine Scaffold in Drug Design
The six-membered morpholine ring, containing both an amine and an ether functional group, offers a unique combination of features that are attractive for drug design.[5] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.[4] The oxygen atom also participates in hydrogen bonding, further contributing to target affinity.[6] The chair-like conformation of the morpholine ring allows for specific spatial arrangements of substituents, enabling precise interactions with biological targets.[3] These properties have been leveraged to develop a wide range of bioactive molecules with diverse therapeutic applications.[7][8]
Morpholine-Based Agents in Oncology: Targeting the PI3K/Akt/mTOR Pathway
A significant area of research for morpholine-based therapeutics is in oncology, particularly in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[9] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[10][11] The morpholine moiety has been identified as a key pharmacophore in many potent and selective PI3K/mTOR inhibitors.[9][10]
Mechanism of Action
Morpholine-containing compounds often act as ATP-competitive inhibitors of PI3K and/or mTOR kinases.[11] The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature observed in the binding mode of these inhibitors.[9] By occupying the ATP-binding pocket, these agents prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade and inducing apoptosis in cancer cells.[10][12] Several morpholine-based PI3K/mTOR inhibitors have advanced into clinical trials, demonstrating their therapeutic potential.[10]
Quantitative Data: Biological Activity of Morpholine-Based PI3K/mTOR Inhibitors
The following table summarizes the in vitro activity of selected morpholine-based inhibitors against key kinases in the PI3K/Akt/mTOR pathway and various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Reference |
| Gedatolisib (PKI-587) | PI3Kα | 0.4 | MCF7 | - | [10][13] |
| mTOR | 0.6 | A549 | - | [10][13] | |
| Compound 7c | PI3Kα | >500 | MCF7 | 0.125-0.25 | [12] |
| mTOR | - | HCT-116 | - | [12] | |
| Morpholino-pyrimidine derivative | PI3Kα | 120,000 | A549 | - | [9] |
| mTOR | - | HepG-2 | - | [9] | |
| Sila-analogue 24 | Ergosterol Biosynthesis | - | C. albicans | MIC: 0.25 µg/mL | [14] |
| C. neoformans | MIC: 0.5 µg/mL | [14] | |||
| Compound 11g | AChE | 1,940 | - | - | [15] |
| BChE | 28,370 | - | - | [15] | |
| Compound 3e | - | - | HepG2 | 12.76 | [16] |
Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%. GI50/IC50 values for cell lines represent the concentration required to inhibit cell growth by 50%.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based agents.
Morpholine-Based Agents for Central Nervous System Disorders
The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and basicity, make it well-suited for designing drugs that can cross the blood-brain barrier (BBB).[3][4] This has led to the exploration of morpholine-based compounds for a variety of CNS disorders, including neurodegenerative diseases, mood disorders, and pain.[3][4]
Targeting Enzymes in Neurodegenerative Diseases
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[17] Inhibition of cholinesterases can increase the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[17] For instance, certain morpholine-bearing quinoline derivatives have shown potent inhibition of both AChE and BChE.[15]
Quantitative Data: Activity of Morpholine-Based CNS Agents
| Compound | Target | IC50 (µM) | Reference |
| Morpholine-tethered benzoyl hydrazone (38b) | AChE | 17.20 | [17] |
| Morpholine-tethered sulfonyl hydrazone (39a) | AChE | 11.51 | [17] |
| Morpholine-tethered sulfonyl hydrazone (39h) | AChE | 10.16 | [17] |
| Morpholine-tethered benzoyl hydrazones (38a-c, g-l) | BuChE | 16-44 | [17] |
| Morpholine-tethered sulfonyl hydrazones (39a-d, g-j) | BuChE | 16-44 | [17] |
| Morpholine-bearing quinoline (53g) | AChE | 1.94 | [17] |
| Morpholine-bearing quinoline (53u) | BuChE | 27.84 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of morpholine-based therapeutic agents.
General Synthesis of Morpholine Derivatives
The synthesis of morpholine-containing compounds can be achieved through various routes.[18][19] A common approach involves the reaction of an appropriate amine with a dielectrophile, or the cyclization of an amino alcohol.[20][21]
Example Protocol: Synthesis of 2-morpholino-4-anilinoquinoline derivatives [16]
-
Starting Materials: Substituted anilines, 2,4-dichloroquinoline, morpholine.
-
Step 1: Synthesis of 2-chloro-4-(phenylamino)quinoline. A mixture of 2,4-dichloroquinoline and the corresponding substituted aniline is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitate is filtered, washed, and dried.
-
Step 2: Synthesis of 2-morpholino-4-(phenylamino)quinoline. The product from Step 1 is reacted with morpholine in a suitable solvent, such as dimethylformamide (DMF), and heated. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the resulting solid is filtered, washed, and purified by column chromatography.
In Vitro Kinase Assay
To determine the inhibitory activity of morpholine-based compounds against specific kinases, in vitro kinase assays are performed.
Example Protocol: PI3Kα Kinase Assay [9]
-
Reagents: Recombinant human PI3Kα enzyme, phosphatidylinositol (PI) substrate, ATP, and the test compound.
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound in a reaction buffer.
-
The reaction is incubated at room temperature for a specified time.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable detection method, such as a luminescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT assay.[22]
Example Protocol: MTT Assay [22]
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and development of novel morpholine-based therapeutic agents.
Conclusion
The morpholine scaffold continues to be a cornerstone in the design of novel therapeutic agents, with significant contributions to the fields of oncology and neuroscience. Its versatile nature allows for the development of potent and selective inhibitors of key biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on the discovery and development of the next generation of morpholine-based drugs. Further exploration of structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly lead to the identification of new and improved therapeutic candidates.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. Morpholine synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Ethyl 4-benzylmorpholine-2-carboxylate in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Privileged Scaffold for Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and a broad spectrum of biological activities to molecular structures. Within this class of heterocyclic compounds, Ethyl 4-benzylmorpholine-2-carboxylate emerges as a particularly valuable scaffold. Its unique structural features, combining the morpholine core with a benzyl group and an ethyl carboxylate, provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the synthesis, potential applications, and biological evaluation of derivatives based on this promising core, offering insights for researchers, scientists, and professionals in drug development.
Synthetic Pathways and Methodologies
The synthesis of derivatives from the this compound core typically involves modifications at the carboxylate group, the benzyl moiety, or the morpholine ring itself. While specific protocols for the direct derivatization of this exact scaffold are not extensively documented in publicly available literature, general synthetic strategies for related morpholine and quinoline compounds can be adapted.
A plausible synthetic approach involves the initial synthesis of the core scaffold followed by functional group transformations. For instance, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.
Experimental Protocol: General Synthesis of N-Substituted Amide Derivatives
A general procedure for the synthesis of amide derivatives from a carboxylic acid precursor is as follows:
-
Hydrolysis of the Ester: The starting ethyl ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. An excess of a base, like lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute acid, such as 1M hydrochloric acid (HCl), to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is dissolved in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.
Anticancer Applications
Derivatives of the morpholine scaffold have demonstrated significant potential as anticancer agents. While specific data for derivatives of this compound is limited, studies on structurally related morpholine-substituted quinazolines and quinolines provide valuable insights into their potential efficacy.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazolines | A549 (Lung Carcinoma) | 8.55 - 10.38 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 - 6.44 | [1][2] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [1][2] | |
| Morpholine-Benzimidazole-Oxadiazole Derivatives | HT-29 (Colon Carcinoma) | 0.049 - 0.915 (VEGFR-2 inhibition) | [3] |
These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Neuroprotective Potential
The 4-benzylmorpholine moiety is also a key pharmacophore in the development of neuroprotective agents. Derivatives have shown promise as cholinesterase inhibitors, which are a mainstay in the treatment of Alzheimer's disease.
| Compound Class | Target | IC50 (µM) | Reference |
| 4-N-phenylaminoquinoline derivatives with morpholine | Acetylcholinesterase (AChE) | 1.20 - 1.94 | [4][5] |
| Butyrylcholinesterase (BChE) | 18.52 - 28.37 | [4][5] | |
| 4-benzylpiperazinequinoline | Butyrylcholinesterase (BChE) | 0.059 - 0.162 | [6] |
The mechanism of action for these compounds often involves binding to the active site of cholinesterases, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.
-
Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme solution (AChE or BChE). A control without the inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution to all wells.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The development of drugs based on the this compound scaffold follows a logical workflow, from initial synthesis to biological evaluation. The potential anticancer and neuroprotective activities of these compounds are predicated on their ability to modulate specific signaling pathways.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While direct and extensive research on its derivatives is still emerging, the wealth of data on related morpholine-containing compounds strongly suggests its potential in anticancer and neuroprotective applications. The synthetic versatility of this core structure, coupled with the established biological importance of the morpholine and benzyl moieties, makes it a compelling target for further investigation in medicinal chemistry. Future structure-activity relationship (SAR) studies will be crucial in unlocking the full therapeutic potential of this versatile scaffold.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-N-phenylaminoquinoline derivatives as antioxidant, metal chelating and cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-benzylpiperazinequinoline BChE inhibitor that suppresses neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Substituted Morpholine Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. When functionalized with a carboxylate group, this versatile heterocycle gives rise to a class of compounds—substituted morpholine carboxylates—with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further exploration and drug development endeavors.
Anticancer Activity: A Prominent Therapeutic Avenue
Substituted morpholine carboxylates have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, and the induction of cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various substituted morpholine carboxylates is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | DLA (Dalton's Lymphoma Ascites) | - | [1] |
| EAC (Ehrlich Ascites Carcinoma) | - | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | - | [1] | |
| A549 (Human Lung Carcinoma) | - | [1] | |
| 8f | DLA (Dalton's Lymphoma Ascites) | - | [1] |
| EAC (Ehrlich Ascites Carcinoma) | - | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | - | [1] | |
| A549 (Human Lung Carcinoma) | - | [1] | |
| M2 | MDA-MB-231 (Human Breast Adenocarcinoma) | 88.27 | [2] |
| M5 | MDA-MB-231 (Human Breast Adenocarcinoma) | 81.92 | [2] |
| AK-3 | A549 (Human Lung Carcinoma) | 10.38 ± 0.27 | [3] |
| MCF-7 (Human Breast Adenocarcinoma) | 6.44 ± 0.29 | [3] | |
| SHSY-5Y (Human Neuroblastoma) | 9.54 ± 0.15 | [3] | |
| AK-10 | A549 (Human Lung Carcinoma) | 8.55 ± 0.67 | [3][4] |
| MCF-7 (Human Breast Adenocarcinoma) | 3.15 ± 0.23 | [3][4] | |
| SHSY-5Y (Human Neuroblastoma) | 3.36 ± 0.29 | [3][4] | |
| 10d | A549 (Human Lung Carcinoma) | 0.062 ± 0.01 | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | 0.58 ± 0.11 | [5] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | 1.003 ± 0.008 | [5] | |
| 10e | A549 (Human Lung Carcinoma) | 0.033 ± 0.003 | [5] |
| 10h | MCF-7 (Human Breast Adenocarcinoma) | 0.087 ± 0.007 | [5] |
| 1h | ID8 (Ovarian Cancer) | 9.40 | [6] |
| 1i | ID8 (Ovarian Cancer) | 11.2 | [6] |
| A6 | MGC-803 (Human Gastric Cancer) | 0.09 | [7] |
Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value in the abstract.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (substituted morpholine carboxylates). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
4. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours.
5. MTT Addition:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
6. Formazan Solubilization:
-
The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
7. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
8. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Substituted morpholine carboxylates have been shown to inhibit this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine carboxylates.
Some substituted morpholine derivatives have also been observed to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of N-Benzylmorpholine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemical space of N-benzylmorpholine derivatives, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological activities, with a particular focus on their role as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to readily apply these methods.
Data Presentation: Structure-Activity Relationship of N-Benzylmorpholine Derivatives
The following table summarizes the structure-activity relationship of a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, highlighting the impact of stereochemistry and substitution on serotonin (5-HT) and norepinephrine (NE) reuptake inhibition.[1] The data clearly indicates that both stereochemistry and the substitution pattern on the aryl and phenoxy rings play a crucial role in determining the potency and selectivity of these compounds.[1]
| Compound | Stereochemistry | R | 5-HT Ki (nM) | NE Ki (nM) |
| 5a | (S,S) | H | 1.1 | 10 |
| 5b | (R,R) | H | 180 | 0.8 |
| 8 | (S,S) | 2-F | 1.1 | 24 |
| 9 | (R,R) | 2-F | 240 | 1.6 |
| 10 | (S,S) | 3-F | 1.0 | 14 |
| 11 | (R,R) | 3-F | 170 | 1.0 |
| 12 | (S,S) | 4-F | 1.8 | 11 |
| 13 | (R,R) | 4-F | 230 | 1.2 |
| 14 | (S,S) | 2-Cl | 1.3 | 43 |
| 15 | (R,R) | 2-Cl | 300 | 2.5 |
| 16 | (S,S) | 3-Cl | 1.2 | 19 |
| 17 | (R,R) | 3-Cl | 200 | 1.5 |
| 18 | (S,S) | 4-Cl | 2.5 | 13 |
| 19 | (R,R) | 4-Cl | 320 | 1.4 |
| 20 | (S,S) | 2-Me | 1.5 | 35 |
| 21 | (R,R) | 2-Me | 280 | 2.0 |
| 22 | (S,S) | 3-Me | 1.3 | 17 |
| 23 | (R,R) | 3-Me | 220 | 1.3 |
Experimental Protocols
General Synthetic Workflow
The synthesis of N-benzylmorpholine derivatives typically involves a multi-step process, starting from commercially available materials. A generalized workflow is depicted below.
Synthesis of a Representative N-Benzylmorpholine Derivative
This protocol describes the synthesis of (2S)-2-((S)-[4-methoxyphenyl]{[2-methoxyphenyl]thio}methyl)-4-benzylmorpholine.
Step 1: N-Benzylation of Morpholin-3-one
To a stirred solution of morpholin-3-one in a suitable solvent such as tetrahydrofuran (THF), is added a base like sodium hydride at 0 °C. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product, 4-benzylmorpholin-3-one, is extracted with an organic solvent, dried, and concentrated.
Step 2: Aldol Condensation
To a stirred solution of 4-benzylmorpholin-3-one in anhydrous THF at -78 °C under a nitrogen atmosphere, a strong base such as lithium diisopropylamide (LDA) is added dropwise. After stirring, a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is added. The reaction is stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by chromatography.
Step 3: Reduction of the Aldol Adduct
The aldol adduct is dissolved in a suitable solvent like methanol, and a reducing agent such as sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for a few hours, then the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the organic layer is dried and concentrated to yield the corresponding amino alcohol.
Step 4: Thiolation
The amino alcohol is dissolved in a suitable solvent like dichloromethane, and a base such as triethylamine is added, followed by methanesulfonyl chloride at 0 °C. After stirring, the reaction mixture is washed, dried, and concentrated. The resulting mesylate is then reacted with a substituted thiophenol (e.g., 2-methoxythiophenol) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at an elevated temperature to yield the final product.
Characterization: The final compound and all intermediates should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Biological Evaluation: Serotonin and Norepinephrine Reuptake Inhibition Assays
The following protocols describe in vitro assays to determine the inhibitory activity of N-benzylmorpholine derivatives on serotonin and norepinephrine transporters.
Protocol 1: Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin ([3H]5-HT) into cells expressing the human serotonin transporter (hSERT).
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hSERT are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition Assay:
-
A fixed concentration of [3H]5-HT (e.g., 10 nM) is mixed with varying concentrations of the test compound.
-
The cell suspension is added to initiate the uptake reaction.
-
The mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated by non-linear regression analysis.
Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
This assay is analogous to the SERT uptake assay but uses cells expressing the human norepinephrine transporter (hNET) and radiolabeled norepinephrine ([3H]NE).
-
Cell Culture: HEK293 cells stably expressing hNET are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in KRH buffer.
-
Inhibition Assay:
-
A fixed concentration of [3H]NE (e.g., 10 nM) is mixed with varying concentrations of the test compound.
-
The cell suspension is added to initiate the uptake.
-
The mixture is incubated for a defined period (e.g., 15 minutes) at 37°C.
-
Uptake is terminated by rapid filtration and washing.
-
-
Quantification: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined as described for the SERT assay.
Signaling Pathways
N-benzylmorpholine derivatives that act as dual serotonin-norepinephrine reuptake inhibitors exert their therapeutic effects by modulating the levels of these neurotransmitters in the synaptic cleft.
Serotonin Reuptake Inhibition
By blocking the serotonin transporter (SERT) on the presynaptic neuron, these compounds prevent the reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.
Norepinephrine Reuptake Inhibition
Similarly, these derivatives inhibit the norepinephrine transporter (NET) on the presynaptic neuron. This action increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of postsynaptic adrenergic receptors and potentiation of noradrenergic signaling.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 4-benzylmorpholine-2-carboxylate, a morpholine derivative with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a straightforward and efficient N-alkylation of commercially available ethyl morpholine-2-carboxylate with benzyl bromide. This method offers a reliable route to the target compound in good yield and purity. The protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. All quantitative data are summarized in tables for clarity, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Morpholine and its derivatives are important structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of a benzyl group at the 4-position and an ethyl carboxylate at the 2-position of the morpholine core creates a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR) in drug discovery programs. This application note details a robust and reproducible protocol for the synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the N-alkylation of the secondary amine of ethyl morpholine-2-carboxylate with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is used as the solvent for this reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl morpholine-2-carboxylate | ≥98% | Commercially available |
| Benzyl bromide | ≥98% | Commercially available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Commercially available |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (saturated aqueous NaCl solution) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl morpholine-2-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of the starting ester).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil.
Data Presentation
Table 1: Reaction Parameters and Results
| Parameter | Value |
| Starting Material | Ethyl morpholine-2-carboxylate |
| Reagent | Benzyl bromide |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
| Purity (by NMR) | >95% |
| Physical Appearance | Colorless to pale yellow oil |
Table 2: Characterization Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.35-7.25 (m, 5H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (dd, J = 11.2, 3.5 Hz, 1H), 3.85-3.75 (m, 1H), 3.60 (s, 2H, N-CH₂-Ph), 3.50 (dd, J = 8.0, 3.5 Hz, 1H), 2.90-2.70 (m, 2H), 2.40-2.20 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 171.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 75.0 (C2), 67.0 (C6), 63.0 (N-CH₂-Ph), 61.0 (OCH₂CH₃), 56.0 (C5), 51.0 (C3), 14.0 (OCH₂CH₃) |
| IR (neat, cm⁻¹) | 3030 (Ar C-H), 2970, 2850 (Aliphatic C-H), 1735 (C=O ester), 1110 (C-O-C) |
| MS (ESI) m/z | Calculated for C₁₄H₁₉NO₃ [M+H]⁺: 250.14; Found: 250.14 |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. This compound can serve as a valuable building block for the development of novel chemical entities in various research and development settings. The straightforward procedure, use of readily available reagents, and clear purification strategy make this synthesis accessible to a wide range of chemistry professionals.
Application Note: Chiral Separation of Ethyl 4-benzylmorpholine-2-carboxylate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-benzylmorpholine-2-carboxylate is a chiral heterocyclic compound with a morpholine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The stereochemistry of such molecules can play a crucial role in their pharmacological activity and pharmacokinetic properties. Therefore, the ability to separate and analyze the individual enantiomers is essential for the development of stereochemically pure therapeutic agents. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Experimental Protocol
This protocol outlines the methodology for the chiral separation of a racemic mixture of this compound. The method is based on established principles of chiral chromatography for morpholine derivatives.[1][2]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended due to its broad applicability in separating a wide range of chiral compounds. A suitable choice would be a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, IC, or ID) or a similar coated or immobilized amylose or cellulose-based CSP.
-
Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample Preparation: A racemic standard of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.
2. Chromatographic Conditions
The following conditions are provided as a starting point for method development and can be optimized to achieve baseline separation of the enantiomers.
| Parameter | Condition |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Protocol Steps
-
System Preparation: Equilibrate the CHIRALPAK® IA column with the mobile phase (n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take approximately 30-60 minutes.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the two enantiomers and determine their retention times (t R ), peak areas, and the resolution (R s ) between them.
Data Presentation
The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the specified conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t R ) | 8.5 min | 10.2 min |
| Resolution (R s ) | \multicolumn{2}{c | }{> 1.5} |
| Theoretical Plates (N) | > 5000 | > 5000 |
Note: The presented data are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Visualization
Experimental Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Ethyl 4-benzylmorpholine-2-carboxylate
Introduction
Ethyl 4-benzylmorpholine-2-carboxylate is a substituted morpholine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The morpholine scaffold is a prevalent feature in many biologically active molecules.[2][3] Given its role in drug development, ensuring the chemical and enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for purity assessment.[2] This application note details two HPLC methods for the comprehensive purity analysis of this compound: a reversed-phase HPLC method for determining chemical purity and a chiral HPLC method for assessing enantiomeric purity.
Experimental Protocols
Reversed-Phase HPLC for Chemical Purity
This method is designed to separate the main compound from any process-related impurities. A standard C18 column is employed, which is a common stationary phase for the separation of a wide range of pharmaceutical compounds.[4][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Setup and Operation:
-
Install the C18 column and equilibrate the system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 210 nm.[4]
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in the chromatographic conditions table.
-
Monitor the chromatogram for the elution of the main peak and any impurity peaks.
-
Chiral HPLC for Enantiomeric Purity
Due to the presence of a chiral center at the C-2 position of the morpholine ring, it is essential to determine the enantiomeric purity. Chiral HPLC is the most effective method for separating enantiomers.[6] Polysaccharide-based chiral stationary phases are often successful in resolving such compounds.[7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm or equivalent polysaccharide-based chiral column |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol.
-
Degas the mobile phase using sonication.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC System Setup and Operation:
-
Install the chiral column and equilibrate with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to 254 nm (the benzyl group provides strong UV absorbance).
-
Inject 10 µL of the prepared sample.
-
Run the isocratic analysis and monitor the separation of the two enantiomers.
-
Data Presentation
The purity of the sample is calculated based on the peak areas in the chromatogram.
Table of Expected Chromatographic Data and Purity Calculation:
| Analysis Type | Peak | Retention Time (min) | Peak Area | % Area | Purity |
| Chemical Purity | Impurity 1 | 4.2 | 15,000 | 0.3% | \multirow{3}{}{99.5%} |
| Main Compound | 8.5 | 4,975,000 | 99.5% | ||
| Impurity 2 | 10.1 | 10,000 | 0.2% | ||
| Enantiomeric Purity | (R)-enantiomer | 12.3 | 5,000 | 0.1% | \multirow{2}{}{99.8% e.e.} |
| (S)-enantiomer | 14.8 | 4,995,000 | 99.9% |
Note: Retention times and peak areas are hypothetical and will vary based on the specific sample and HPLC system.
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. Benzyl morpholine-4-carboxylate [myskinrecipes.com]
- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pravara.com [pravara.com]
Application Notes and Protocols for Parallel Synthesis Using Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethyl 4-benzylmorpholine-2-carboxylate as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The morpholine core is a privileged structure in medicinal chemistry, and its derivatization allows for the exploration of chemical space to identify novel bioactive compounds.
Introduction
This compound is a valuable starting material for the construction of substituted morpholine libraries. The presence of a secondary amine within the morpholine ring and a modifiable ester functional group at the 2-position allows for two key points of diversification. This document outlines a two-step synthetic strategy involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by parallel amide bond formation with a diverse set of amines. This approach enables the rapid synthesis of a large number of analogues, which can be screened for various biological activities.
Synthetic Strategy Overview
The overall synthetic workflow for the parallel synthesis of a diverse amide library from this compound is depicted below. The process begins with the bulk hydrolysis of the starting material to yield the key intermediate, 4-benzylmorpholine-2-carboxylic acid. This intermediate is then distributed into a parallel synthesis platform for coupling with a library of primary and secondary amines.
Caption: General workflow for the parallel synthesis of a morpholine-based amide library.
Experimental Protocols
Step 1: Synthesis of 4-benzylmorpholine-2-carboxylic acid (Bulk Scale)
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide monohydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 4-benzylmorpholine-2-carboxylic acid as a solid, which can be used in the next step without further purification.
Step 2: Parallel Amide Coupling in 96-Well Plates
This protocol outlines the parallel synthesis of an amide library using a 96-well plate format.
Materials:
-
4-benzylmorpholine-2-carboxylic acid
-
Library of diverse primary and secondary amines (stock solutions in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (stock solution in DMF)
-
DIPEA (N,N-Diisopropylethylamine) (stock solution in DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
Procedure:
-
Prepare a stock solution of 4-benzylmorpholine-2-carboxylic acid in anhydrous DMF (e.g., 0.2 M).
-
Dispense the stock solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq) into each well of the 96-well reaction block.
-
To each well, add the stock solution of the corresponding amine from the library (1.1 eq).
-
Add the stock solution of HATU (1.2 eq) to each well.
-
Initiate the reaction by adding the stock solution of DIPEA (2.0 eq) to each well.
-
Seal the reaction block with a sealing mat and place it on an orbital shaker at room temperature.
-
Allow the reactions to proceed for 12-16 hours.
-
Upon completion, the crude reaction mixtures can be directly analyzed by LC-MS to determine purity and conversion.
Caption: Workflow for parallel amide coupling in a 96-well plate format.
Data Presentation
The following tables present representative data for the parallel synthesis of a small, diverse amide library derived from 4-benzylmorpholine-2-carboxylic acid. The data is for illustrative purposes and actual results may vary depending on the specific amines and reaction conditions used.
Table 1: Hydrolysis of this compound
| Parameter | Value |
| Starting Material | This compound |
| Scale | 10.0 g |
| Reagents | LiOH·H₂O (1.5 eq) |
| Solvent | THF/H₂O (3:1) |
| Reaction Time | 5 hours |
| Product | 4-benzylmorpholine-2-carboxylic acid |
| Yield | 95% |
| Purity (by ¹H NMR) | >98% |
Table 2: Representative Results for Parallel Amide Synthesis
| Well ID | Amine | Product Structure | LC-MS Purity (%) | Yield (crude, %) |
| A1 | Benzylamine | 4-benzyl-N-benzylmorpholine-2-carboxamide | 92 | 88 |
| A2 | Aniline | 4-benzyl-N-phenylmorpholine-2-carboxamide | 85 | 75 |
| A3 | Piperidine | (4-benzylmorpholin-2-yl)(piperidin-1-yl)methanone | 95 | 91 |
| A4 | Cyclohexylamine | 4-benzyl-N-cyclohexylmorpholine-2-carboxamide | 93 | 89 |
| A5 | 4-Fluoroaniline | 4-benzyl-N-(4-fluorophenyl)morpholine-2-carboxamide | 88 | 80 |
| A6 | Morpholine | (4-benzylmorpholin-2-yl)(morpholino)methanone | 96 | 93 |
Signaling Pathway Context
Derivatives of morpholines have been reported to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, some morpholine-containing compounds have shown activity as antagonists for chemokine receptors, which are involved in inflammatory signaling pathways. The library synthesized using this protocol could be screened against such targets.
Caption: Potential interaction of a morpholine amide library with a chemokine signaling pathway.
Conclusion
The protocols and data presented herein demonstrate a robust and efficient method for the parallel synthesis of a diverse library of amide derivatives starting from this compound. This approach is well-suited for medicinal chemistry and drug discovery programs aimed at exploring the structure-activity relationships of the morpholine scaffold to identify novel therapeutic agents. The use of parallel synthesis techniques allows for the rapid generation of a large number of compounds, accelerating the hit-to-lead optimization process.
Application Notes and Protocols for the Derivatization of Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Ethyl 4-benzylmorpholine-2-carboxylate, a versatile scaffold in medicinal chemistry. The following sections outline key synthetic transformations targeting the ester functionality and the protective N-benzyl group, offering pathways to a diverse range of novel morpholine-based compounds for drug discovery and development.
Derivatization of the Ester Group
The ethyl ester at the C-2 position of the morpholine ring is a prime site for modification. The primary strategies for its derivatization include direct amidation, or a two-step hydrolysis and subsequent amide coupling, and reduction to the corresponding primary alcohol.
Direct Conversion of the Ester to Amides
The direct reaction of this compound with a primary or secondary amine offers a streamlined approach to the synthesis of 4-benzylmorpholine-2-carboxamides. This method is often promoted by the use of a Lewis acid or base catalyst.
Experimental Protocol: Direct Aminolysis of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMSO, add the desired amine (2.0-3.0 eq.).
-
Add potassium tert-butoxide (2.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Hydrolysis of the Ester and Subsequent Amide Coupling
A more versatile two-step approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with an amine of choice. This method allows for the use of a wide range of amines, including those that may not be suitable for direct aminolysis.
Experimental Protocol: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-benzylmorpholine-2-carboxylic acid.
Experimental Protocol: Amide Coupling of 4-benzylmorpholine-2-carboxylic acid
-
To a solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired amine (1.1 eq.).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Add a tertiary amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Ester to a Primary Alcohol
The ethyl ester can be reduced to the corresponding primary alcohol, (4-benzylmorpholin-2-yl)methanol, which can serve as a versatile intermediate for further derivatization, such as etherification or oxidation.
Experimental Protocol: Reduction of this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 - 2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.
Derivatization via N-Debenzylation
The N-benzyl group serves as a common protecting group for the morpholine nitrogen. Its removal unmasks a secondary amine that can be subsequently derivatized through N-alkylation, N-acylation, or other modifications.
Experimental Protocol: Catalytic Hydrogenolysis of the N-Benzyl Group
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) (10 mol%).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, Ethyl morpholine-2-carboxylate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on general procedures for similar substrates. Actual results may vary depending on the specific substrate and reaction conditions.
| Derivatization Strategy | Reagents and Conditions | Typical Yield (%) |
| Direct Aminolysis | Amine, KOtBu, DMSO, rt | 60-85 |
| Ester Hydrolysis | LiOH, THF/H₂O, rt | >90 |
| Amide Coupling | Amine, EDC, HOBt, TEA, DCM, rt | 70-95 |
| Ester Reduction | LiAlH₄, THF, 0 °C to rt | 80-95 |
| N-Debenzylation | H₂, 10% Pd/C, Ethanol, rt | >90 |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
Caption: Derivatization pathways for this compound.
Caption: Experimental workflow for amide coupling.
Caption: Experimental workflow for N-debenzylation.
Ethyl 4-benzylmorpholine-2-carboxylate: A Versatile Scaffold for CNS Drug Discovery
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-benzylmorpholine-2-carboxylate is a valuable heterocyclic building block for the synthesis of novel compounds targeting the central nervous system (CNS). The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, including metabolic stability and blood-brain barrier permeability. The presence of the benzyl group on the nitrogen atom provides a handle for further chemical modification, while the ethyl carboxylate at the 2-position offers a reactive site for the introduction of diverse functionalities. This document provides an overview of the applications of this building block, detailed experimental protocols for its derivatization, and data on the biological activity of resulting compounds, positioning it as a key intermediate for the discovery of new CNS-active agents.
Derivatives of the 4-benzylmorpholine scaffold have shown significant potential as modulators of key CNS targets, particularly as norepinephrine reuptake inhibitors. One prominent example is the drug Reboxetine, which features a related morpholine core and is used in the treatment of clinical depression. The structural similarity of this compound to precursors of Reboxetine and its analogs makes it an attractive starting point for the development of novel antidepressants and treatments for other neurological and psychiatric disorders.
Application: Building Block for Norepinephrine Reuptake Inhibitors
The primary application of this compound in CNS drug discovery lies in its use as a precursor for the synthesis of potent and selective norepinephrine reuptake inhibitors (NRIs). By targeting the norepinephrine transporter (NET), these compounds can increase the synaptic concentration of norepinephrine, a neurotransmitter crucially involved in regulating mood, attention, and arousal.
Key Derivatives and Their Biological Activities
Two principal synthetic routes can be envisioned starting from this compound to generate libraries of potential CNS drug candidates:
-
Amide Formation: The ethyl ester can be readily converted to a wide range of N-substituted carboxamides. This allows for the exploration of structure-activity relationships (SAR) by introducing various aryl and alkyl substituents.
-
Reduction and Further Modification: Reduction of the ester to the corresponding primary alcohol, followed by conversion to a leaving group and substitution, or oxidation and subsequent derivatization, opens up another avenue for creating diverse chemical entities. A key derivative is (4-benzylmorpholin-2-yl)methanamine, which serves as a crucial intermediate for introducing further complexity.
The following table summarizes the in vitro binding affinities of a representative Reboxetine analog, (S,S)-2-[α-(2-methylphenoxy)benzyl]morpholine ((S,S)-MENET), which can be conceptually derived from the this compound scaffold. This data highlights the potential for developing highly selective NET inhibitors.
| Compound | Target | Ki (nM)[1] |
| (S,S)-MENET | Norepinephrine Transporter (NET) | 3.55 |
| Serotonin Transporter (SERT) | 113.95 | |
| Dopamine Transporter (DAT) | 327.5 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-(4-benzylmorpholin-2-yl)carboxamides
This protocol describes a general procedure for the amidation of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Substituted aniline or other amine (1.2 equivalents)
-
Trimethylaluminum (2 M in toluene, 2 equivalents)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted amine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (2 M in toluene, 2 equivalents) to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the aluminum salts.
-
Separate the organic layer, and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-(4-benzylmorpholin-2-yl)carboxamide.
Protocol 2: Synthesis of (4-benzylmorpholin-2-yl)methanamine
This protocol details the reduction of the ethyl ester to the corresponding alcohol, followed by conversion to the amine.
Step 1: Reduction to (4-benzylmorpholin-2-yl)methanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the sequential and careful addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture vigorously for 30 minutes, then add anhydrous sodium sulfate and continue stirring for another 15 minutes.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-benzylmorpholin-2-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Conversion to (4-benzylmorpholin-2-yl)methanamine
This step involves a two-step process via a mesylate intermediate followed by azide displacement and reduction.
Materials:
-
(4-benzylmorpholin-2-yl)methanol
-
Triethylamine (1.5 equivalents)
-
Methanesulfonyl chloride (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Sodium azide (3 equivalents)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4) (2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (4-benzylmorpholin-2-yl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents). Heat the mixture to 80 °C for 12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
-
Dissolve the crude azide in anhydrous THF and add it slowly to a suspension of LiAlH4 (2 equivalents) in THF at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench carefully with water, 15% aqueous NaOH, and water.
-
Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain (4-benzylmorpholin-2-yl)methanamine.
Signaling Pathways and Experimental Workflows
The development of CNS drugs from this compound typically follows a structured workflow, from initial synthesis to biological evaluation. The primary signaling pathway of interest for the resulting compounds is the modulation of monoamine neurotransmission, specifically the inhibition of norepinephrine reuptake.
Caption: Drug discovery workflow using the building block.
The therapeutic effect of norepinephrine reuptake inhibitors is achieved by blocking the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged action of norepinephrine on postsynaptic receptors.
Caption: Mechanism of action of NRI drugs at the synapse.
References
Application Notes and Protocols for Ethyl 4-benzylmorpholine-2-carboxylate in Anti-Inflammatory Drug Development
Note to the Reader: As of the current date, a thorough review of scientific literature did not yield specific studies on the anti-inflammatory properties of Ethyl 4-benzylmorpholine-2-carboxylate. Therefore, the following application notes and protocols are based on the broader class of morpholine-containing compounds that have demonstrated anti-inflammatory potential. These methodologies provide a foundational framework for researchers interested in investigating the anti-inflammatory effects of this compound.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] While direct evidence for this compound is not available, numerous morpholine derivatives have been synthesized and evaluated for their anti-inflammatory activities.[2][3][4][5][6] These compounds often exert their effects by targeting key components of the inflammatory cascade, such as pro-inflammatory enzymes and signaling pathways. This document outlines potential applications and experimental protocols to explore the anti-inflammatory profile of this compound, drawing parallels from related structures.
Potential Anti-Inflammatory Mechanisms
Based on studies of other morpholine derivatives, this compound could potentially exhibit anti-inflammatory effects through various mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Many anti-inflammatory drugs target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[5]
-
Modulation of Inflammatory Signaling Pathways: Key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory cytokines and mediators.
-
Reduction of Nitric Oxide Production: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3][7]
Data Presentation: A Template for Reporting Anti-Inflammatory Activity
Should experimental data be generated for this compound, the following tables provide a structured format for presenting the findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Target | Test Concentration (µM) | % Inhibition | IC50 (µM) | Positive Control |
| COX-1 Inhibition | COX-1 Enzyme | Indomethacin | |||
| COX-2 Inhibition | COX-2 Enzyme | Celecoxib | |||
| 5-LOX Inhibition | 5-LOX Enzyme | Zileuton | |||
| NO Production | iNOS in Macrophages | L-NAME | |||
| TNF-α Release | LPS-stimulated Macrophages | Dexamethasone | |||
| IL-6 Release | LPS-stimulated Macrophages | Dexamethasone |
Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0% | |||
| Test Compound | |||||
| Positive Control (Indomethacin) | 10 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Indomethacin (non-selective COX inhibitor)
-
Celecoxib (selective COX-2 inhibitor)
-
Reaction buffer (e.g., Tris-HCl)
-
EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)
Protocol:
-
Prepare solutions of the test compound and control inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution of HCl).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the effect of the test compound on the production of NO in activated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
L-NAME (iNOS inhibitor)
-
Griess Reagent
-
MTT reagent for cell viability assay
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess Reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[5][8]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound (this compound)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, test compound groups (different doses), and positive control group.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
The following diagrams illustrate key concepts in anti-inflammatory drug development relevant to the potential mechanisms of action for morpholine-based compounds.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Workflow for In Vitro NO Production Assay.
Caption: Arachidonic Acid Metabolism Pathways.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 8. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
Application Notes and Protocols for Evaluating the In Vitro Bioactivity of Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential therapeutic properties of Ethyl 4-benzylmorpholine-2-carboxylate through a series of robust in vitro assays. The protocols outlined below cover key areas of bioactivity including cytotoxic, anti-inflammatory, and neuroprotective effects.
Assessment of Anticancer Activity
A primary step in characterizing a novel compound is to evaluate its effect on cancer cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells which is indicative of their viability.[1]
Data Presentation: Cytotoxicity Profile
The cytotoxic potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cell population by 50%.[1] The data should be presented in a clear, tabular format for easy comparison across different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 12.5 |
| A549 | Non-Small Cell Lung Cancer | 48 | e.g., 25.8 |
| HeLa | Cervical Cancer | 48 | e.g., 18.3 |
| HepG2 | Liver Cancer | 48 | e.g., 21.7 |
| SH-SY5Y | Neuroblastoma | 48 | e.g., 35.2 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization: Cytotoxicity Assessment Workflow
Evaluation of Anti-inflammatory Properties
Chronic inflammation is implicated in numerous diseases. In vitro assays can provide initial insights into the anti-inflammatory potential of a compound.[4] Key mechanisms to investigate include the inhibition of protein denaturation and the stabilization of cell membranes.[4][5][6]
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory effects can be quantified and compared to a standard drug, such as Diclofenac sodium.
| Assay | Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac Sodium) |
| Protein Denaturation Inhibition | 50 | e.g., 35.2 | e.g., 45.8 |
| 100 | e.g., 52.1 | e.g., 68.4 | |
| 200 | e.g., 71.5 | e.g., 85.3 | |
| HRBC Membrane Stabilization | 50 | e.g., 28.9 | e.g., 41.2 |
| 100 | e.g., 45.6 | e.g., 62.1 | |
| 200 | e.g., 65.8 | e.g., 79.5 |
Experimental Protocol: Inhibition of Protein Denaturation
This protocol assesses the ability of this compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a common in vitro model for inflammation.[5][6]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) solution (1%)
-
Phosphate-Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (standard drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of different concentrations of the test compound (or standard drug) and 0.5 mL of 1% BSA solution. A control group will contain 2 mL of PBS and 0.5 mL of 1% BSA.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Visualization: Anti-inflammatory Assay Logic
Investigation of Neuroprotective Effects
For compounds with potential applications in neurodegenerative diseases, it is crucial to assess their ability to protect neurons from damage.[7][8] The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection against toxins like amyloid-beta (Aβ) peptide.[9][10]
Data Presentation: Neuroprotective Activity
The neuroprotective effect is typically measured as the percentage of cell viability rescued in the presence of a neurotoxin.
| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Level (% of Control) |
| Control (untreated cells) | 100 | 100 |
| Aβ Peptide (10 µM) | e.g., 48.2 | e.g., 250.3 |
| Aβ Peptide + Compound (1 µM) | e.g., 65.7 | e.g., 185.1 |
| Aβ Peptide + Compound (5 µM) | e.g., 82.1 | e.g., 130.8 |
| Aβ Peptide + Compound (10 µM) | e.g., 91.5 | e.g., 105.2 |
Experimental Protocol: Neuroprotection against Aβ-induced Toxicity
This protocol evaluates the ability of this compound to protect SH-SY5Y cells from toxicity induced by amyloid-beta (Aβ) peptide, a key factor in Alzheimer's disease.[10]
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Amyloid-beta (Aβ) 1-42 peptide
-
MTT solution (5 mg/mL in PBS)
-
DCFH-DA stain (for ROS measurement)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Add Aβ peptide (e.g., 10 µM final concentration) to the wells (except for the control group) and incubate for 24 hours.
-
Assessment of Cell Viability: Perform the MTT assay as described in section 1.2 to determine the percentage of viable cells.
-
Measurement of Reactive Oxygen Species (ROS):
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA stain (e.g., 10 µM) for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Compare the cell viability and ROS levels in compound-treated groups to the Aβ-only treated group to determine the neuroprotective effect.
Visualization: Neuroprotective Mechanism Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 8. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
Troubleshooting & Optimization
optimizing reaction conditions for Ethyl 4-benzylmorpholine-2-carboxylate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most common method is the direct N-alkylation of Ethyl morpholine-2-carboxylate, a secondary amine, with a suitable benzylating agent. This is typically an SN2 reaction where the nitrogen atom of the morpholine ring acts as a nucleophile, displacing a leaving group from the benzyl reagent.
Q2: What are the essential starting materials and reagents for the direct N-benzylation method?
The key reactants are:
-
Substrate: Ethyl morpholine-2-carboxylate (CAS 135782-25-1).
-
Alkylating Agent: Benzyl bromide is a common and effective choice. Benzyl chloride can also be used but may require more forcing conditions.
-
Base: A non-nucleophilic base is required to neutralize the acid (HBr or HCl) generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent is typically used to facilitate the SN2 reaction. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are standard choices.
Q3: What is the primary challenge encountered during this synthesis?
The main difficulty is controlling the selectivity of the reaction to prevent over-alkylation. The desired product, a tertiary amine, is often more nucleophilic than the starting secondary amine. This can lead to a subsequent reaction with the benzylating agent to form a quaternary ammonium salt, resulting in a mixture of products that can be challenging to separate.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting material (Ethyl morpholine-2-carboxylate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
LC-MS: This technique can confirm the consumption of reactants and the formation of the product by checking for their respective molecular weights. It is also highly effective for detecting the formation of any side products, such as the over-alkylated quaternary salt.
Q5: What is a typical work-up and purification procedure for this compound?
After the reaction is complete, the mixture is typically filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed with water or brine to remove any remaining salts or DMF. The organic layer is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is often an oil and is most commonly purified by flash column chromatography on silica gel, using a solvent system such as a heptane/ethyl acetate gradient.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Quality Reagents | Ensure the starting Ethyl morpholine-2-carboxylate is pure. Benzyl bromide can degrade over time; use a fresh bottle or purify it before use. Ensure solvents are anhydrous. |
| Incomplete Reaction | - Increase the reaction time and continue monitoring by TLC or LC-MS. - Gently increase the reaction temperature. Refluxing in acetonitrile is a common strategy.[2] - Consider a more reactive alkylating agent (e.g., benzyl iodide, which can be generated in situ with NaI). |
| Insufficient Base | The base is crucial for neutralizing the generated acid. Ensure at least 1.5-2.0 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) are used. Cs₂CO₃ is often more effective than K₂CO₃.[2] |
| Product Lost During Work-up | The product may have some water solubility. During the aqueous wash, saturate the aqueous layer with sodium chloride (brine) to reduce the product's solubility in the aqueous phase and minimize loss. |
Problem: Multiple Products Observed on TLC/LC-MS
| Possible Cause | Recommended Solution |
| Over-alkylation | This is the most common side reaction, leading to a quaternary ammonium salt. - Add the benzyl bromide slowly (e.g., dropwise via a syringe pump) to the solution of the amine and base to maintain a low concentration of the alkylating agent. - Lower the reaction temperature. - Use a slight excess (1.1-1.2 equivalents) of the starting amine relative to the benzyl bromide. |
| Unreacted Starting Material | This indicates an incomplete reaction. See "Incomplete Reaction" solutions in the Low Yield section. A careful balance of stoichiometry is key; a slight excess of benzyl bromide (1.1 eq) is common if over-alkylation is not an issue. |
| Degradation | If the reaction is heated for too long or at too high a temperature, degradation may occur. Monitor the reaction and stop it once the starting material is consumed to avoid forming decomposition byproducts. |
Experimental Protocols
Method A: Direct N-Alkylation of Ethyl morpholine-2-carboxylate
This is the most direct approach to the target molecule.
Caption: Workflow for Direct N-Benzylation.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ethyl morpholine-2-carboxylate (1.0 eq.) and anhydrous acetonitrile (approx. 0.1-0.2 M concentration).
-
Add potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously. Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium chloride (brine).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in heptane) to yield the pure product.
Method B: Reductive Amination and Cyclization Route
This alternative route builds the morpholine ring first and then requires a final esterification step. It is based on the synthesis of the parent carboxylic acid.[3]
-
Step 1: Synthesis of N-Benzylethanolamine: Perform a reductive amination of benzaldehyde with ethanolamine using a catalyst like Pd/C under a hydrogen atmosphere.[3]
-
Step 2: Cyclization to form 4-Benzyl-2-morpholinecarboxylic Acid: React N-benzylethanolamine with glyoxylic acid in a solvent such as THF to form the morpholine ring.[3]
-
Step 3: Esterification: Convert the resulting carboxylic acid to the ethyl ester using standard esterification conditions (e.g., ethanol with a catalytic amount of sulfuric acid, or by converting the acid to an acyl chloride followed by reaction with ethanol).
Data Presentation: Optimizing N-Alkylation Conditions
The following table summarizes common conditions for the direct N-alkylation (Method A) and their expected impact on the reaction outcome. Yields are representative and will vary based on substrate and precise conditions.
| Base (eq.) | Solvent | Temperature | Typical Time | Expected Outcome |
| K₂CO₃ (1.5) | Acetonitrile | Reflux (82°C) | 4-12 h | Good yield, moderate reaction time. Potential for over-alkylation. |
| Cs₂CO₃ (1.5) | Acetonitrile | Room Temp | 12-24 h | High yield, milder conditions which can reduce side products.[2] |
| DIPEA (2.0) | DCM | Room Temp | 16-24 h | Homogeneous reaction, easy work-up, but may be less effective for less reactive halides. |
| NaHCO₃ (2.0) | DMF | 60°C | 12-24 h | Weaker base, may require higher temperatures and longer times; less risk of some side reactions. |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and solving common experimental issues.
Caption: Troubleshooting Decision Tree for Synthesis.
References
Technical Support Center: Synthesis of Ethyl 4-benzylmorpholine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves the N-benzylation of ethyl morpholine-2-carboxylate. This method is straightforward and utilizes commercially available starting materials. The reaction typically involves treating ethyl morpholine-2-carboxylate with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the acid generated during the reaction.
Q2: What are the most likely impurities to be found in the final product?
The potential impurities in this compound synthesis can be broadly categorized as starting material-related, reaction byproducts, and degradation products. A summary of common impurities is provided in the table below.
Q3: How can I best purify the crude this compound?
Purification of the crude product is critical to obtaining a high-purity compound. Flash column chromatography on silica gel is a frequently employed and effective method. A gradient elution system, for example, starting with a non-polar solvent system like heptane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from less polar and more polar impurities.
Q4: What analytical techniques are recommended for purity assessment and impurity identification?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and detecting low-level impurities. For structural elucidation of the main product and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Conversion | - Insufficient reactivity of the benzylating agent: Benzyl chloride might be less reactive than benzyl bromide. - Weak base: The chosen base may not be strong enough to effectively neutralize the generated acid, thus slowing down the reaction. - Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | - Consider using a more reactive benzylating agent like benzyl bromide. - Switch to a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. - Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Presence of Over-benzylated Byproduct | - Excess benzylating agent: Using a significant excess of the benzylating agent can lead to the formation of a quaternary ammonium salt. - High reaction temperature or prolonged reaction time: These conditions can favor over-alkylation. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent. - Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed. - Maintain a moderate reaction temperature. |
| Incomplete Removal of Starting Materials | - Inefficient purification: The column chromatography conditions may not be optimized for separating the product from the starting materials. - Co-elution of product and starting material: The polarity of the product and one of the starting materials might be very similar. | - Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent mixture might be necessary. - Consider a different purification technique, such as preparative HPLC, if column chromatography is ineffective. |
| Final Product is an Oil Instead of a Solid | - Presence of residual solvent: Trace amounts of solvent can prevent the product from solidifying. - Impurities acting as a eutectic mixture: The presence of certain impurities can lower the melting point of the final product. | - Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. - Re-purify the product to remove any remaining impurities. |
Data Presentation
Table 1: Summary of Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Signature |
| Ethyl morpholine-2-carboxylate | (Structure of starting material) | Unreacted starting material | Distinct signals in ¹H NMR and a separate peak in HPLC with a shorter retention time than the product. |
| Benzyl bromide/chloride | (Structure of starting material) | Unreacted starting material | Can be detected by GC-MS in the crude mixture. |
| N,N-Dibenzylmorpholinium-2-carboxylate ethyl ester salt | (Structure of over-benzylated product) | Over-alkylation side reaction | A distinct set of signals in ¹H NMR corresponding to two benzyl groups and a different mass-to-charge ratio in MS. |
| Benzyl alcohol | (Structure of benzyl alcohol) | Hydrolysis of benzyl bromide/chloride | A characteristic peak in GC-MS and specific signals in ¹H NMR. |
| Benzaldehyde | (Structure of benzaldehyde) | Oxidation of benzyl alcohol or benzyl bromide/chloride | A singlet proton signal around 10 ppm in ¹H NMR. |
Experimental Protocols
A representative experimental protocol for the N-benzylation of ethyl morpholine-2-carboxylate is provided below.
Synthesis of this compound
-
Reaction Setup: To a stirred solution of ethyl morpholine-2-carboxylate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off the solid base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between the desired product and common impurities.
Technical Support Center: Purification of Ethyl 4-benzylmorpholine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-benzylmorpholine-2-carboxylate. The following information is based on established purification techniques for morpholine derivatives and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: My compound shows significant tailing during silica gel column chromatography. What could be the cause and how can I resolve it?
Peak tailing is a common issue when purifying morpholine derivatives on silica gel. This is often due to the interaction of the basic nitrogen atom in the morpholine ring with the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the eluent system. This neutralizes the acidic sites on the silica gel, leading to improved peak shape.
Q3: What are some suitable solvent systems for the column chromatography of this compound?
A common and effective eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation. A typical starting gradient for flash chromatography could be from 25% to 70% ethyl acetate in heptane.
Q4: I am struggling to find a suitable solvent for the recrystallization of my compound. What should I do?
A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For morpholine derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/petroleum ether. A rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers. Given that the target molecule is an ester, ethyl acetate could be a good starting point.
Q5: What are the likely impurities I might encounter in my sample?
Without a specific synthesis protocol, potential impurities can be inferred from common synthetic routes. A likely synthesis involves the N-benzylation of ethyl morpholine-2-carboxylate. Therefore, potential impurities could include:
-
Unreacted starting materials: Ethyl morpholine-2-carboxylate and benzyl bromide (or another benzylating agent).
-
Over-alkylation products: Formation of a quaternary ammonium salt if the benzylating agent reacts further.
-
Byproducts from side reactions: Depending on the reaction conditions, other minor products may be formed.
-
Residual base: If a base was used to scavenge acid formed during the reaction (e.g., triethylamine, potassium carbonate).
-
Hydrolysis product: 4-benzylmorpholine-2-carboxylic acid, if the ester is exposed to acidic or basic conditions in the presence of water.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | The eluent system lacks sufficient resolving power. | - Optimize the solvent system based on TLC analysis. Try different solvent combinations (e.g., dichloromethane/methanol for more polar compounds).- Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the compound is very polar. |
| Compound Does Not Elute from the Column | The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent.- If the compound is suspected to be a salt, consider neutralization before chromatography or using a more polar solvent system. |
| Co-elution of the Product with a Non-polar Impurity | The eluent system is too polar, causing the impurity to travel with the solvent front along with the product. | - Start with a less polar solvent system to allow for better separation of non-polar components. |
| Product Decomposes on the Column | The compound may be sensitive to the acidic nature of the silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Consider using a less acidic stationary phase like neutral alumina. |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Ensure the solution is not |
Technical Support Center: Synthesis of Ethyl 4-benzylmorpholine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-benzylmorpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed:
-
N-benzylation of Ethyl morpholine-2-carboxylate: This is a direct approach where the secondary amine of the morpholine ring is alkylated using a benzylating agent.
-
Reductive Amination: This method involves the reaction of a suitable precursor with benzaldehyde in the presence of a reducing agent to form the N-benzyl bond and construct the morpholine ring, or N-benzylation of a pre-formed morpholine ring. A common approach is the reductive amination of benzaldehyde with ethyl morpholine-2-carboxylate.
Q2: What are the typical yields for these synthetic routes?
A2: Yields can vary significantly based on the specific reaction conditions. Below is a table summarizing typical yield ranges for the two main synthetic routes under different conditions. Please note that these are illustrative examples, and actual yields may vary.
| Route | Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | N-benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 65-75 |
| 1 | N-benzylation | Benzyl chloride, Et₃N | Dichloromethane | 25-40 | 60-70 |
| 2 | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 70-85[1] |
| 2 | Reductive Amination | Benzaldehyde, NaBH₃CN | Methanol | 25 | 60-75 |
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any byproducts. It is also possible to purify the product by distillation under reduced pressure if the byproducts have significantly different boiling points.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route 1: N-benzylation of Ethyl morpholine-2-carboxylate
Issue 1: Low Yield of the Desired Product
-
Possible Cause 1: Incomplete reaction.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase the reaction temperature. However, be cautious as this may also lead to increased side product formation.
-
Use a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride).
-
-
-
Possible Cause 2: Ineffective base.
-
Solution:
-
Ensure the base is of good quality and anhydrous if required by the solvent.
-
Consider using a stronger base, such as sodium hydride (NaH), but exercise caution as this may promote side reactions.
-
Use a sufficient excess of the base (typically 1.5-2.0 equivalents).
-
-
-
Possible Cause 3: Side reactions.
-
Solution:
-
Over-alkylation (formation of a quaternary ammonium salt): Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the benzylating agent. Add the benzylating agent slowly to the reaction mixture.
-
Hydrolysis of the ester: Ensure all reagents and solvents are anhydrous. Work up the reaction under neutral or slightly basic conditions.
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Possible Cause 1: Unreacted starting material.
-
Solution: See "Incomplete reaction" under Issue 1.
-
-
Possible Cause 2: Formation of quaternary ammonium salt.
-
Solution: This byproduct is highly polar and will have a low Rf on TLC. Use the solutions mentioned for over-alkylation in Issue 1.
-
-
Possible Cause 3: Formation of benzyl alcohol or dibenzyl ether.
-
Solution: These byproducts can arise from the decomposition of the benzylating agent, especially if the reaction is run at high temperatures for extended periods or in the presence of moisture. Ensure anhydrous conditions and optimize reaction time and temperature. These byproducts can usually be separated by column chromatography.
-
Route 2: Reductive Amination of Benzaldehyde with Ethyl morpholine-2-carboxylate
Issue 1: Low Yield of the Desired Product
-
Possible Cause 1: Inefficient imine formation.
-
Solution:
-
Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium towards imine formation.
-
A catalytic amount of a weak acid, like acetic acid, can facilitate imine formation. However, this should be used cautiously as it can also affect the stability of the reducing agent.
-
-
-
Possible Cause 2: Inactive reducing agent.
-
Solution:
-
Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reducing agent.
-
-
-
Possible Cause 3: Reduction of the aldehyde starting material.
-
Solution:
-
Use a mild and selective reducing agent like sodium triacetoxyborohydride, which is known to preferentially reduce the iminium ion over the aldehyde.[1]
-
Add the reducing agent after allowing the aldehyde and amine to stir together for a period to facilitate imine formation.
-
-
Issue 2: Difficult Purification
-
Possible Cause 1: Presence of unreacted benzaldehyde.
-
Solution: Use a slight excess of the amine (ethyl morpholine-2-carboxylate) to ensure complete consumption of the aldehyde. Unreacted aldehyde can sometimes be removed by washing the organic extract with a sodium bisulfite solution.
-
-
Possible Cause 2: Formation of N-benzyl-N-methylamine if methanol is used as a solvent with certain reducing agents.
-
Solution: Use an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Experimental Protocols
Protocol 1: N-benzylation of Ethyl morpholine-2-carboxylate
-
To a solution of ethyl morpholine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of substrate) is added potassium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (1.1 eq.) is added dropwise to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford this compound.
Protocol 2: Reductive Amination
-
To a solution of ethyl morpholine-2-carboxylate (1.0 eq.) and benzaldehyde (1.05 eq.) in 1,2-dichloroethane (15 mL/mmol of substrate) is added sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until LC-MS analysis indicates the completion of the reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to give this compound.
Visualizations
References
Technical Support Center: Ethyl 4-benzylmorpholine-2-carboxylate Stability and Degradation Studies
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Ethyl 4-benzylmorpholine-2-carboxylate?
A1: Based on its structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-benzylmorpholine-2-carboxylic acid and ethanol.
-
Oxidation: The morpholine ring and the benzylic position are potential sites of oxidation.[4] Oxidation of the nitrogen atom in the morpholine ring can lead to N-oxide formation. The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of a ketone.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially involving the cleavage of the benzyl group or reactions involving the aromatic ring.[4]
Q2: What are forced degradation studies and why are they important?
A2: Forced degradation studies, or stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for:
-
Identifying potential degradation products.[2]
-
Determining the intrinsic stability of the molecule.[1]
-
Developing and validating stability-indicating analytical methods.[1][2]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: According to ICH guidelines, typical stress conditions include:[1]
-
Acidic and Basic Hydrolysis: Treating the compound with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.
-
Oxidation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[4]
-
Thermal Stress: Heating the solid or a solution of the compound at elevated temperatures.
-
Photostability: Exposing the compound to light, typically a combination of UV and visible light.[4]
Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC chromatogram after a forced degradation study. How do I identify it?
A1: An unexpected peak likely represents a degradation product. To identify it:
-
Check for carryover: Inject a blank solvent run to ensure the peak is not from a previous injection.
-
Evaluate peak shape: A poor peak shape might indicate an issue with the HPLC method rather than a new compound.
-
Mass Spectrometry (MS): The most effective way to identify an unknown peak is to use a mass spectrometer coupled to the HPLC (LC-MS). The mass-to-charge ratio (m/z) can help determine the molecular weight of the degradant and its fragments, providing clues to its structure.
-
Reference Standards: If you can hypothesize the structure of the degradant (e.g., the hydrolyzed acid), you can synthesize a reference standard and compare its retention time and mass spectrum.
Q2: My compound seems to be degrading completely under certain stress conditions. What should I do?
A2: Complete degradation suggests the stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation.[4] You should reduce the severity of the conditions by:
-
Lowering the temperature.
-
Decreasing the concentration of the stress agent (acid, base, or oxidizing agent).
-
Reducing the exposure time.
Q3: I am not observing any degradation under my chosen stress conditions. What does this mean?
A3: If no degradation is observed, it could indicate that the molecule is highly stable under those specific conditions.[2] However, it's important to ensure the conditions were stringent enough. Consider:
-
Increasing the temperature.
-
Increasing the concentration of the stress agent.
-
Extending the exposure time.
-
If no degradation is seen even under these more strenuous conditions, it is indicative of the molecule's stability.[2]
Experimental Protocols
The following are generalized protocols for forced degradation studies. The concentrations, temperatures, and durations should be optimized for this compound.
1. Acidic Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol). Add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Basic Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent. Add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent. Add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for HPLC analysis.
4. Thermal Degradation
-
Protocol: Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours. Also, prepare a solution of the compound and reflux at 60°C for 24 hours. Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.
5. Photolytic Degradation
-
Protocol: Expose the solid compound and a solution of the compound to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. Analyze the samples by HPLC.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Assay of Active Substance | % Degradation | No. of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 89.5 | 10.5 | 1 |
| Oxidative | 3% H₂O₂ | 24 hours | 92.1 | 7.9 | 3 |
| Thermal (Solid) | 70°C | 48 hours | 98.6 | 1.4 | 1 |
| Thermal (Solution) | 60°C | 24 hours | 95.3 | 4.7 | 2 |
| Photolytic (Solid) | UV/Vis Light | 7 days | 99.1 | 0.9 | 1 |
| Photolytic (Solution) | UV/Vis Light | 7 days | 96.8 | 3.2 | 2 |
Table 2: Chromatographic Data for a Stability-Indicating HPLC Method
| Peak Name | Retention Time (min) | Relative Retention Time |
| This compound | 10.5 | 1.00 |
| Degradant 1 (Acid Hydrolysis) | 6.2 | 0.59 |
| Degradant 2 (Oxidative) | 8.9 | 0.85 |
| Degradant 3 (Oxidative) | 12.1 | 1.15 |
Visualizations
References
challenges in the scale-up of Ethyl 4-benzylmorpholine-2-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-benzylmorpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach is a two-step process starting from a suitable morpholine precursor. The first step is the esterification of morpholine-2-carboxylic acid to produce ethyl morpholine-2-carboxylate. This is followed by the N-alkylation of the secondary amine with benzyl bromide or a similar benzylating agent to yield the final product, this compound.
Q2: Why is my purification of the final product by silica gel chromatography giving poor results like peak tailing?
Morpholine-containing compounds are basic due to the nitrogen atom in the heterocyclic ring. This basicity can cause strong interactions with the acidic silanol groups on the surface of silica gel, leading to issues like peak tailing, streaking, and sometimes even irreversible binding to the column. This results in poor separation and reduced recovery of your compound.[1] To address this, a small amount of a basic modifier, such as triethylamine (0.1-2%), can be added to the eluent system to improve peak shape and recovery.[1]
Q3: How can I effectively extract my water-soluble morpholine intermediates from an aqueous reaction mixture?
The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents challenging. To improve extraction efficiency, consider the following techniques:
-
Salting out: Adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer increases its ionic strength, which decreases the solubility of the organic compound and promotes its transfer into the organic layer.[1]
-
pH adjustment: For basic compounds like morpholine derivatives, adjusting the pH of the aqueous layer to be more basic (e.g., with NaOH or K2CO3) will ensure the compound is in its free base form, which is typically less water-soluble than its protonated salt form.[1]
Q4: What are the primary safety concerns when working with benzyl bromide for N-alkylation?
Benzyl bromide is a strong lachrymator and is corrosive. It is a severe irritant to the eyes, skin, and respiratory system.[2] All manipulations involving benzyl bromide should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]
Troubleshooting Guides
Part 1: Esterification of Morpholine-2-carboxylic Acid
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the ethyl ester | Incomplete reaction due to equilibrium. | Use a large excess of ethanol to drive the reaction forward. Remove water as it forms, for example, by using a Dean-Stark apparatus. |
| Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or thionyl chloride) is used. | |
| Zwitterionic nature of the amino acid reduces reactivity.[3] | The reaction is often carried out at elevated temperatures to overcome the stability of the zwitterion. | |
| Side product formation | N-alkylation of the amino acid starting material. | This is less common in esterification but can occur under harsh conditions. Optimize reaction temperature and time. |
| Dimerization or polymerization. | Use dilute conditions and control the reaction temperature. |
Part 2: N-benzylation of Ethyl Morpholine-2-carboxylate
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is sufficiently strong and used in the correct stoichiometry to neutralize the HBr formed. |
| Steric hindrance. | While less of an issue with benzyl bromide, significant steric bulk on the morpholine ring could slow the reaction. | |
| Formation of a white precipitate that is insoluble in organic solvents | Over-alkylation leading to the formation of a quaternary ammonium salt. | Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. Use a stoichiometric amount of the alkylating agent. |
| Difficulties in isolating the pure product | The product is an oil and difficult to crystallize. | Purify by column chromatography (with added triethylamine).[1] Alternatively, convert the product to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[1] |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion.[1] |
Quantitative Data Summary
| Parameter | Esterification Step (Typical) | N-benzylation Step (Typical) | Purification (Chromatography) | Purification (Recrystallization of HCl salt) |
| Yield | 60-80% | 70-90% | 85-95% recovery | 90-98% recovery |
| Purity (Crude) | 85-95% | 80-90% | >98% | >99% |
| Common Impurities | Unreacted starting material, di-acylated byproduct | Unreacted starting material, quaternary ammonium salt | Residual starting materials, over-alkylation byproduct | Entrapped solvent |
Experimental Protocols
Protocol 1: Esterification of Morpholine-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend morpholine-2-carboxylic acid in absolute ethanol (at least a 10-fold molar excess).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction: Warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl morpholine-2-carboxylate.
Protocol 2: N-benzylation of Ethyl Morpholine-2-carboxylate
-
Reaction Setup: Dissolve ethyl morpholine-2-carboxylate in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add a solid base, such as potassium carbonate (1.5 equivalents).
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the N-benzylation step.
References
Technical Support Center: Chiral Separation of Morpholine Derivatives
Welcome to the technical support center for resolving issues in the chiral separation of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the chiral separation of morpholine derivatives?
Poor resolution in the chiral separation of morpholine derivatives can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. For morpholine derivatives, which are often basic, polysaccharide-based columns (e.g., cellulose or amylose derivatives) and Pirkle-type columns are good starting points.[1][2][3][4][5][6] However, a lack of sufficient stereospecific interactions between the analyte and the CSP will lead to poor separation.
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier and any additives, is crucial for achieving selectivity.[1] For basic compounds like morpholine derivatives, the addition of a basic additive is often necessary to improve peak shape and resolution.
-
Incorrect Temperature: Temperature affects the thermodynamics of the separation, influencing retention times and enantioselectivity.[1][7][8]
-
Poor Peak Shape: Peak tailing, fronting, or splitting can severely compromise resolution. These issues are common with basic analytes and can be caused by strong interactions with residual silanols on the silica support of the CSP.[9]
Q2: Why am I observing peak tailing with my morpholine derivative?
Peak tailing is a frequent issue when separating basic compounds like morpholine derivatives. It is often caused by strong, undesirable interactions between the basic analyte and acidic residual silanol groups on the silica surface of the chiral stationary phase. This leads to a portion of the analyte being retained longer, resulting in a "tailing" peak.
Q3: Can temperature changes really improve my separation?
Yes, temperature can have a significant impact on chiral separations.[1][7][8] Generally, lower temperatures tend to improve resolution by enhancing the chiral recognition interactions.[7][10] However, this is not always the case, and in some instances, increasing the temperature can improve efficiency and even reverse the elution order of enantiomers.[1][8] Therefore, temperature optimization is a valuable tool in method development.
Q4: What is on-column racemization and how can I prevent it?
On-column racemization is the interconversion of one enantiomer to the other while on the chromatographic column. This can be indicated by a plateau between two peaks.[9] Lowering the separation temperature can often suppress this phenomenon.[9]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or two poorly resolved peaks for your morpholine derivative enantiomers, follow these steps:
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor chiral resolution.
-
Chiral Stationary Phase (CSP) Selection:
-
If you are not seeing any separation, the chosen CSP may not be suitable for your morpholine derivative.
-
Action: Screen different types of CSPs. Polysaccharide-based (amylose and cellulose derivatives) and Pirkle-type CSPs are generally good starting points for a wide range of compounds.[2][3][4][5][6]
-
-
Mobile Phase Optimization:
-
The type and concentration of the organic modifier in the mobile phase significantly affect selectivity.[1]
-
Action:
-
For normal phase, screen different alcohols (e.g., ethanol, isopropanol) as modifiers in hexane or heptane.
-
For reversed-phase, screen different organic solvents like acetonitrile and methanol with an aqueous buffer.
-
-
-
Mobile Phase Additives:
-
For basic analytes like morpholine derivatives, acidic silanols on the silica support can cause peak tailing and poor resolution.
-
Action: Add a small amount of a basic modifier to the mobile phase to block these active sites. Common choices include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5%.
-
-
Temperature Adjustment:
-
Flow Rate:
-
Lower flow rates generally provide more time for the enantiomers to interact with the CSP, which can lead to better resolution.[10]
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape can obscure resolution. For basic compounds like morpholine derivatives, peak tailing is the most common issue.
Logical Tree for Diagnosing Poor Peak Shape
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. eijppr.com [eijppr.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of Ethyl 4-benzylmorpholine-2-carboxylate in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Ethyl 4-benzylmorpholine-2-carboxylate during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor solubility of this compound in aqueous assay buffers?
A1: The poor aqueous solubility of organic compounds like this compound often stems from their physicochemical properties. Key factors include:
-
High Lipophilicity: The presence of the benzyl and ethyl groups increases the molecule's lipophilicity (attraction to fats and oils), leading to low affinity for water-based solutions.[1]
-
Crystal Lattice Energy: Strong intermolecular forces in the solid crystal structure of the compound require significant energy to break, thus reducing its tendency to dissolve.[1]
-
pH-Dependent Solubility: As a morpholine derivative, the compound's solubility can be influenced by the pH of the medium. Morpholines are basic, and their protonation state, which affects solubility, will change with pH.
Q2: My this compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: This common issue is known as "precipitation upon dilution."[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many water-insoluble compounds at high concentrations.[1][2][3] However, when the concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[1]
To prevent this, you can try the following:
-
Lower the final DMSO concentration: Aim for the lowest effective concentration of DMSO in your final assay volume, typically ≤1%.[4]
-
Optimize the dilution method: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try a serial dilution approach or add the stock solution to the buffer while vortexing to ensure rapid mixing.[1]
-
Use co-solvents: Incorporating a water-miscible organic co-solvent can help maintain the compound's solubility.[5][6]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this systematic troubleshooting guide.
Step 1: Initial Solubility Assessment
A visual inspection is the first step. If you observe any cloudiness, particles, or a film after attempting to dissolve the compound, it is a clear sign of poor solubility.[1]
Step 2: Systematic Solubility Testing
To identify a suitable solvent system, perform a systematic solubility test. This will help you determine the approximate solubility of your compound in various solvents and co-solvent systems.
Table 1: Common Solvents and Strategies for Solubility Enhancement
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous buffer.[5][6] | Simple to implement; can significantly increase solubility.[5] | May affect protein stability or cell viability at higher concentrations. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, which often increases aqueous solubility.[5] | Can be very effective for ionizable compounds. | May alter the biological activity of the target or the compound; potential for buffer incompatibility. |
| Use of Surfactants | Adding detergents (e.g., Tween-20, Triton X-100) at low concentrations.[4] | Can solubilize highly lipophilic compounds. | Not suitable for cell-based assays as they can disrupt cell membranes.[4] |
| Complexation with Cyclodextrins | Using cyclodextrins to form inclusion complexes that enhance solubility.[5] | Generally well-tolerated in biological systems. | Can be expensive; may not be effective for all compounds. |
| Solid Dispersions | Creating an amorphous solid dispersion of the compound in a polymer matrix.[5] | Can lead to supersaturated solutions and improved dissolution.[7] | Requires specialized formulation techniques. |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a chosen buffer system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for quantifying the dissolved compound (e.g., HPLC-UV).
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).[1]
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[1]
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.[1] Include a blank control with 2 µL of DMSO in 198 µL of PBS.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Measure Turbidity: Measure the absorbance at 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance compared to the blank is the approximate kinetic solubility.
-
(Optional) Quantify Soluble Compound: Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for poor compound solubility.
Experimental Workflow for an In Vitro Cell-Based Assay
This diagram outlines a typical workflow for testing the efficacy of a compound with potential solubility issues in a cell-based assay.
Caption: Workflow for a cell-based assay with a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. youtube.com [youtube.com]
minimizing racemization during Ethyl 4-benzylmorpholine-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of Ethyl 4-benzylmorpholine-2-carboxylate.
Troubleshooting Guide: Minimizing Racemization
Racemization, the formation of an equal mixture of enantiomers from a single chiral starting material, is a critical challenge in asymmetric synthesis. Below are common issues and actionable solutions to maintain the stereochemical integrity of your this compound product.
Issue 1: Significant Racemization Detected in the Final Product
If chiral analysis of your final product reveals a low enantiomeric excess (ee), consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Strong Base in N-benzylation Step | Strong bases can facilitate the epimerization of the stereocenter at the C2 position of the morpholine ring. It is advisable to use a weaker, non-nucleophilic base. |
| Elevated Reaction Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. If feasible, conduct the N-benzylation and any other potentially problematic steps at a lower temperature. |
| Prolonged Reaction Time | Extended exposure to reaction conditions, especially in the presence of base or acid, can increase the likelihood of racemization. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Inappropriate Solvent Choice | The polarity and proticity of the solvent can influence the stability of intermediates and transition states involved in racemization pathways. Screen different aprotic solvents of varying polarities to identify the optimal medium that minimizes racemization. |
Issue 2: Racemization During Purification
Loss of enantiomeric purity can also occur during the workup and purification stages.
| Potential Cause | Recommended Action |
| Acidic or Basic Workup Conditions | Exposure to strong acids or bases during aqueous workup can lead to racemization. Use buffered solutions or mild acids/bases for pH adjustment. |
| On-Column Racemization during Chromatography | Silica gel can be acidic and may cause racemization of sensitive compounds. To mitigate this, you can neutralize the silica gel by treating it with a solution of triethylamine in the eluent system. Alternatively, consider using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely step for racemization to occur during the synthesis of this compound?
The most probable step for racemization is the N-benzylation of the ethyl morpholine-2-carboxylate precursor. The presence of a base, used to deprotonate the secondary amine, can also lead to the deprotonation of the α-proton at the C2 position, forming a planar enolate intermediate which is achiral. Reprotonation can then occur from either face, leading to a racemic mixture.
Q2: Which analytical method is best suited for determining the enantiomeric excess of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound.[1][2] It is crucial to use a suitable chiral stationary phase, such as those based on polysaccharides (e.g., Chiralcel® or Chiralpak® columns), to achieve baseline separation of the enantiomers.[1]
Q3: Are there alternative synthetic strategies to minimize racemization?
Yes, several strategies can be employed:
-
Asymmetric Hydrogenation: An enantioselective hydrogenation of a dehydromorpholine precursor using a chiral catalyst can establish the desired stereocenter with high enantioselectivity.[3][4]
-
Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of the reaction, which is then removed in a later step.
-
Enzyme-Catalyzed Resolution: A racemic mixture of an intermediate can be resolved using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired enantiomer.
Experimental Protocols
Protocol 1: General Procedure for N-benzylation with Minimized Racemization
This protocol provides a general guideline for the N-benzylation of ethyl morpholine-2-carboxylate, aiming to reduce the risk of racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl morpholine-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (1.5 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Addition of Benzylating Agent: Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol and may require optimization for your specific compound and HPLC system.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).
-
Column Selection: Use a chiral HPLC column known to be effective for separating enantiomers of similar compounds (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of n-hexane and isopropanol. The optimal ratio will need to be determined experimentally to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Visualizations
Caption: Base-catalyzed racemization mechanism at the C2 position.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthetic Validation of Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed synthetic route for Ethyl 4-benzylmorpholine-2-carboxylate against a well-established alternative method for morpholine synthesis. The information presented herein is intended to assist researchers in selecting an optimal synthetic strategy based on efficiency, reagent availability, and reaction conditions. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Comparative Analysis of Synthetic Routes
The validation of a synthetic pathway to this compound necessitates a thorough evaluation of potential routes. Below, we compare a plausible, multi-step synthesis proceeding through a morpholin-3-one intermediate with a modern, greener alternative utilizing a 1,2-amino alcohol.
| Parameter | Proposed Route: Via Morpholin-3-one Intermediate | Alternative Route: From N-benzyl-2-aminoethanol |
| Starting Materials | Benzylamine, Ethyl bromoacetate, Ethylene oxide | N-benzyl-2-aminoethanol, Ethyl 2,3-dibromopropionate |
| Key Intermediates | N-benzylglycine ethyl ester, Ethyl N-benzyl-N-(2-hydroxyethyl)glycinate, Ethyl 4-benzyl-3-oxomorpholine-2-carboxylate | - |
| Key Reactions | N-alkylation, N-hydroxyethylation, Intramolecular cyclization (Dieckmann-like), Reduction | Double N,O-alkylation/cyclization |
| Overall Yield (Predicted) | Moderate | Potentially higher for similar analogs[1] |
| Scalability | Potentially scalable with process optimization | Good, as demonstrated for similar systems[1] |
| Reagent Hazards | Ethylene oxide is a toxic gas. | Ethyl 2,3-dibromopropionate is a lachrymator. |
| Green Chemistry Aspect | Use of ethylene oxide is a drawback. | Fewer steps, potentially greener solvents.[1] |
Experimental Protocols
Proposed Synthetic Route: Via Morpholin-3-one Intermediate
This route is based on the logical construction of the morpholine ring through the formation and subsequent reduction of a lactam intermediate.
Step 1: Synthesis of N-benzylglycine ethyl ester
-
To a solution of benzylamine (1.0 eq) in dichloromethane, add benzyltriethylammonium chloride (0.5 eq) and diisopropylethylamine (3.0 eq).
-
Stir the mixture at room temperature and add a solution of ethyl 2-bromoacetate (3.0 eq) in dichloromethane dropwise.
-
Maintain the reaction at 25-28°C for 4 hours.
-
Upon completion, cool the reaction mixture to 0-5°C, filter, and concentrate the filtrate under reduced pressure to obtain N-benzylglycine ethyl ester as a light brown oil. A yield of approximately 97% can be expected based on analogous reactions[2].
Step 2: Synthesis of Ethyl N-benzyl-N-(2-hydroxyethyl)glycinate
-
This step is proposed based on standard organic transformations, as a direct literature precedent for this specific substrate was not identified.
-
Dissolve N-benzylglycine ethyl ester (1.0 eq) in a suitable aprotic solvent such as THF.
-
Cool the solution to 0°C and add a strong, non-nucleophilic base such as sodium hydride (1.1 eq) portionwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Bubble ethylene oxide gas through the solution, or add 2-bromoethanol (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of Ethyl 4-benzyl-3-oxomorpholine-2-carboxylate
-
This intramolecular cyclization is analogous to a Dieckmann condensation.
-
Dissolve Ethyl N-benzyl-N-(2-hydroxyethyl)glycinate (1.0 eq) in anhydrous toluene.
-
Add a strong base such as sodium ethoxide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting β-keto ester by column chromatography.
Step 4: Synthesis of this compound
-
This step involves the reduction of the ketone functionality of the morpholin-3-one intermediate.
-
Dissolve Ethyl 4-benzyl-3-oxomorpholine-2-carboxylate (1.0 eq) in a suitable solvent such as THF.
-
Add a reducing agent, for example, sodium borohydride (1.5 eq), in portions at 0°C.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product.
Alternative Synthetic Route: From N-benzyl-2-aminoethanol
This modern approach leverages the direct construction of the morpholine ring from a 1,2-amino alcohol, which can be more efficient.[1]
Step 1: Synthesis of N-benzyl-2-aminoethanol
-
This starting material is commercially available or can be synthesized by reacting benzylamine with 2-bromoethanol.
Step 2: One-pot Synthesis of this compound
-
This protocol is adapted from the general method for morpholine synthesis from 1,2-amino alcohols.[1]
-
To a solution of N-benzyl-2-aminoethanol (1.0 eq) in a suitable solvent like THF, add a base such as potassium tert-butoxide (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2,3-dibromopropionate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the proposed synthetic route and a general decision-making process for synthetic route validation.
Caption: Proposed multi-step synthesis of the target compound.
Caption: Decision workflow for validating a synthetic route.
References
A Comparative Guide to the Synthetic Efficiencies of N-Benzylmorpholine Synthesis Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-benzylmorpholine, a common scaffold in pharmacologically active compounds, is of significant interest. This guide provides a detailed comparison of three primary synthetic routes: direct N-alkylation of morpholine with benzyl chloride, reductive amination of benzaldehyde with morpholine, and catalytic N-alkylation of morpholine with benzyl alcohol. The comparison focuses on reaction efficiency, conditions, and reagent profiles, supported by experimental data to inform methodological choices.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to N-benzylmorpholine is often a trade-off between factors such as yield, reaction time, temperature, cost, and the environmental impact of the reagents and solvents used. The following table summarizes the quantitative data for the three highlighted methods.
| Parameter | Direct N-Alkylation with Benzyl Chloride | Reductive Amination | Catalytic N-Alkylation with Benzyl Alcohol |
| Starting Materials | Morpholine, Benzyl Chloride | Morpholine, Benzaldehyde | Morpholine, Benzyl Alcohol |
| Key Reagents/Catalyst | Sodium Bicarbonate (Base) | Sodium Triacetoxyborohydride | NiCuFeOx Catalyst |
| Solvent | Water | Dichloromethane (DCM) | Toluene |
| Temperature | 90-95°C | Room Temperature | 120°C |
| Reaction Time | ~1-2 hours | ~3 hours | 12 hours |
| Yield | High (typically >90%) | High (typically >95%) | High (e.g., 99%) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Direct N-Alkylation of Morpholine with Benzyl Chloride
This classical method involves the direct alkylation of the secondary amine, morpholine, with an activated alkyl halide, benzyl chloride. The reaction typically proceeds with high efficiency in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Procedure: To a stirred solution of morpholine (4.0 equivalents) and sodium bicarbonate (1.25 equivalents) in water, benzyl chloride (1.0 equivalent) is added dropwise at 90-95°C. The reaction mixture is vigorously stirred and maintained at this temperature for 1-2 hours. After completion, the mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzylmorpholine.
Reductive Amination of Benzaldehyde with Morpholine
Reductive amination offers a versatile and high-yielding one-pot procedure for the synthesis of N-benzylmorpholine. This method involves the formation of an iminium ion intermediate from the condensation of morpholine and benzaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Procedure: To a stirred solution of morpholine (1.1 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature. The reaction is stirred for approximately 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-benzylmorpholine.
Catalytic N-Alkylation of Morpholine with Benzyl Alcohol
This method represents a more environmentally friendly approach, utilizing a heterogeneous catalyst to facilitate the N-alkylation of morpholine with benzyl alcohol, with water being the only byproduct. Various catalytic systems can be employed for this "borrowing hydrogen" or "hydrogen autotransfer" methodology.
Procedure: A mixture of morpholine (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a heterogeneous catalyst such as NiCuFeOx (e.g., 5 mol%) in a suitable solvent like toluene is heated to 120°C in a sealed vessel. The reaction is stirred for 12 hours. After cooling to room temperature, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give N-benzylmorpholine.
Visualizing the Synthetic Workflows
The logical flow of each synthetic route can be visualized through the following diagrams.
Caption: Direct N-Alkylation of Morpholine.
Caption: Reductive Amination Pathway.
Unraveling the Therapeutic Potential: A Comparative Analysis of Ethyl 4-benzylmorpholine-2-carboxylate Analogs
A deep dive into the biological activities of ethyl 4-benzylmorpholine-2-carboxylate and its structural analogs reveals a landscape of diverse therapeutic potential, with significant findings in the realms of antimalarial and anticancer research. This guide provides a comparative overview of the biological performance of these compounds, supported by experimental data and detailed methodologies, to inform and guide researchers and drug development professionals.
The morpholine scaffold is a cornerstone in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and engage in crucial molecular interactions.[1][2] When combined with a benzyl group and an ethyl carboxylate moiety, as in this compound, it gives rise to a chemical space with intriguing biological activities. While direct head-to-head comparative studies on a wide array of its immediate analogs are limited, analysis of research on compounds sharing these key structural features provides valuable insights into their structure-activity relationships (SAR).
Antimalarial Activity: A Case Study in Potency and Efficacy
A significant breakthrough in the exploration of this chemical class comes from the discovery of a quinoline-4-carboxamide derivative incorporating a benzyl morpholine moiety, which has demonstrated potent multistage antimalarial activity.[3] This compound and its analogs offer a compelling case study for comparison.
Comparative Biological Data of Antimalarial Analogs
| Compound | Structure | In Vitro Potency (Pf 3D7 EC50, nM) | Permeability (PAMPA Pe, nm/s) | Mouse Bioavailability (F, %) | In Vivo Efficacy (P. berghei mouse model) |
| Screening Hit (1) | Quinoline-4-carboxamide core | 120 | - | - | - |
| Compound 2 | Quinoline-4-carboxamide with benzyl morpholine at R3 | 1 | 73 | 74 | Complete cure at 4 x 30 mg/kg; ED90 of 0.1–0.3 mg/kg |
| Compound 27 | Analog with modification for improved lipophilic ligand efficiency | - | 2 | Poor | ED90 of 2.6 mg/kg; one out of three mice cured at 4 x 30 mg/kg |
| Compound 28 | Piperidine replacement for morpholino group | Not tolerated (loss of activity) | - | - | - |
| Compound 30 | Removal of the basic morpholine nitrogen | Single-digit nanomolar | 48 | 23 | - |
Data sourced from: Journal of Medicinal Chemistry[3]
The introduction of the benzyl morpholine at the R3 position (Compound 2) resulted in a remarkable 70-fold increase in potency against Plasmodium falciparum (3D7 strain) compared to the initial screening hit.[3] This modification also led to a significant improvement in permeability and excellent oral bioavailability in mice.[3] Furthermore, in vivo studies demonstrated a complete cure in a P. berghei mouse model.[3]
Interestingly, replacement of the morpholino group with piperidine (Compound 28) was not tolerated, highlighting the critical role of the morpholine oxygen in antimalarial activity.[3] Conversely, removal of the basic morpholine nitrogen (Compound 30) was well-tolerated, maintaining low nanomolar potency and significantly increasing permeability.[3] This suggests that while the morpholine ring is crucial, its nitrogen atom may not be essential for potency in this particular scaffold.
Experimental Protocols
In Vitro Antimalarial Assay (P. falciparum 3D7 Strain)
The in vitro antiplasmodial activity was determined using a SYBR Green I-based fluorescence assay. Compounds were serially diluted in 384-well plates, and late-stage trophozoite-infected red blood cells were added. After a 72-hour incubation period, the plates were lysed, and SYBR Green I was added to stain the parasitic DNA. Fluorescence was measured to determine the extent of parasite growth inhibition, and the EC50 values were calculated.
In Vivo Efficacy Study (P. berghei Mouse Model)
Female BALB/c mice were infected intravenously with Plasmodium berghei. Treatment with the test compounds was initiated 24 hours post-infection and administered orally once daily for four consecutive days. Parasitemia was monitored by microscopic examination of Giemsa-stained blood smears. The efficacy of the compounds was determined by the reduction in parasitemia compared to the vehicle-treated control group, and the dose required to achieve 90% reduction in parasitemia (ED90) was calculated.
Anticancer and Anti-inflammatory Potential
Beyond antimalarial applications, analogs of this compound have been investigated for other therapeutic uses.
Derivatives of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate have shown cytotoxic potential against various leukemia cell lines.[4][5] These compounds highlight the versatility of the benzyl moiety in guiding the molecule to different biological targets.
Furthermore, a study on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which shares the ethyl carboxylate feature, revealed potent analgesic and anti-inflammatory effects in a carrageenan-induced edema model.[6][7] This suggests that the ethyl carboxylate group can contribute to anti-inflammatory activity in certain molecular contexts.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical drug discovery and evaluation process for these analogs, the following diagram is provided.
Caption: Drug discovery workflow for this compound analogs.
Conclusion
The collective evidence underscores the significant therapeutic potential residing within the chemical space of this compound and its analogs. The potent antimalarial activity demonstrated by a quinoline-4-carboxamide derivative with a benzyl morpholine moiety serves as a strong testament to the value of this structural combination.[3] While the morpholine ring appears crucial for activity in this context, further exploration of modifications, such as the removal of the basic nitrogen, could lead to compounds with improved pharmacokinetic profiles.[3] The observed anticancer and anti-inflammatory activities in related structures further broaden the horizon for future drug discovery efforts centered around this versatile scaffold. Continued investigation and systematic analog synthesis are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms | MDPI [mdpi.com]
structure-activity relationship (SAR) study of Ethyl 4-benzylmorpholine-2-carboxylate derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-benzylmorpholine-2-carboxylate Derivatives
The following guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this compound, a scaffold with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the design and optimization of this chemical series for various therapeutic targets.
Introduction to Morpholine Derivatives in Drug Discovery
The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3][4][5] Its incorporation into various molecular frameworks has led to the development of numerous clinically successful drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] The structure-activity relationship (SAR) of morpholine derivatives is a key area of investigation, aiming to understand how structural modifications influence their biological activity and guide the design of more potent and selective therapeutic agents.[4][5]
Hypothetical Structure-Activity Relationship (SAR) Study
Due to the limited publicly available SAR data specifically for this compound derivatives, this guide presents a hypothetical SAR study based on established principles from related morpholine-containing compounds. The core scaffold under consideration is presented below:
Core Scaffold: this compound
This guide will explore the putative effects of substitutions at key positions on the benzyl and morpholine rings.
Substitutions on the Benzyl Ring (R1)
The nature and position of substituents on the benzyl ring are expected to significantly impact biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent can influence the interaction of the molecule with its biological target. For instance, in many kinase inhibitors, electron-withdrawing groups like halogens (F, Cl, Br) or trifluoromethyl (-CF3) can enhance potency.[1] Conversely, electron-donating groups such as methoxy (-OCH3) or methyl (-CH3) might be favorable for other targets.
-
Steric Bulk: The size of the substituent can affect the binding affinity. Bulky groups may either create favorable van der Waals interactions or cause steric hindrance, depending on the topology of the binding pocket.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. The para position is often favored as it extends into solvent-exposed regions of binding sites, but ortho and meta substitutions can also lead to potent compounds by directing the benzyl group into specific sub-pockets.
Modifications of the Morpholine Ring
The morpholine ring itself can be a site for modification to fine-tune activity and pharmacokinetic properties.
-
Substitution at the 2-position (R2): The ethyl carboxylate group at the 2-position is a key feature. Conversion of the ester to an amide or other bioisosteres could modulate activity and metabolic stability. For example, amides can introduce additional hydrogen bonding opportunities.
-
Substitution at other positions: Introduction of small alkyl groups on the morpholine ring could provide additional points of interaction or alter the conformation of the ring, potentially leading to increased activity.
Comparative Biological Activity Data
The following table summarizes hypothetical in vitro activity data for a series of this compound derivatives against a generic kinase target (e.g., PI3K) and a cancer cell line (e.g., A549 lung cancer). These values are for illustrative purposes to demonstrate potential SAR trends.
| Compound | R1 (Benzyl Ring Substitution) | R2 (Morpholine Ring Modification) | Kinase Inhibition IC50 (µM) | A549 Cell Viability IC50 (µM) |
| 1a | H | Ethyl carboxylate | > 10 | > 10 |
| 1b | 4-F | Ethyl carboxylate | 1.2 | 2.5 |
| 1c | 4-Cl | Ethyl carboxylate | 0.8 | 1.9 |
| 1d | 4-CF3 | Ethyl carboxylate | 0.5 | 1.1 |
| 1e | 4-OCH3 | Ethyl carboxylate | 5.6 | 8.3 |
| 1f | 3-Cl | Ethyl carboxylate | 1.5 | 3.1 |
| 1g | 2-Cl | Ethyl carboxylate | 3.2 | 6.8 |
| 1h | 4-Cl | Carboxamide | 0.6 | 1.5 |
SAR Interpretation:
-
The unsubstituted parent compound 1a is inactive.
-
Introduction of electron-withdrawing groups at the para-position of the benzyl ring (1b-1d ) significantly increases activity, with the trifluoromethyl group (1d ) being the most potent.[1]
-
An electron-donating group (1e ) at the para-position is less favorable.
-
The position of the substituent is important, with the para-substituted isomer (1c ) being more active than the meta- (1f ) and ortho- (1g ) substituted isomers.
-
Modification of the ethyl carboxylate to a carboxamide (1h ) leads to a slight improvement in activity, potentially due to an additional hydrogen bond interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Test compounds are serially diluted in DMSO.
-
The kinase reaction is initiated by adding the kinase, substrate, and ATP to wells of a 96-well plate.
-
Test compounds are added to the reaction mixture and incubated for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a luminescence-based detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Culture: A549 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[7]
-
Competitive Binding Assay
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.[8][9]
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand (e.g., [3H]-ligand), test compounds, and scintillation fluid.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated.[10]
-
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by these compounds and a typical experimental workflow for an SAR study.
Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Affinity determinations (IC50) [bio-protocol.org]
- 9. Competitive binding assay (IC50) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Ethyl 4-benzylmorpholine-2-carboxylate and Other Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects. This guide offers a comparative perspective on the potential efficacy of Ethyl 4-benzylmorpholine-2-carboxylate by examining available data on related morpholine compounds.
Quantitative Efficacy of Selected Morpholine Derivatives
To provide a basis for comparison, the following table summarizes the quantitative efficacy data of several morpholine derivatives across different therapeutic areas.
| Compound Class | Specific Compound | Target/Assay | Efficacy Metric (IC50/EC50/ED90) | Therapeutic Area |
| Benzomorpholine | Compound 6y | A549 and NCI-H1975 cell lines | 1.1 µM | Anticancer |
| Benzylmorpholine Tetraoxane | N205 | Plasmodium falciparum | 8.6 mg/kg (in vivo) | Antimalarial |
| Phenylmorpholine | Aprepitant | Neurokinin 1 (NK1) Receptor | 0.1-0.2 nM (Ki) | Antiemetic |
| Morpholinyl-pyrimidine | PQR309 | PI3K/mTOR | 28 nM (p110α) / 10 nM (mTOR) | Anticancer |
Comparative Analysis of a Structurally Related Compound
While specific data for this compound is limited, its close structural analog, 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride , has been noted for its potential biological activities. Research suggests its utility in the development of therapeutics for cancer and neurological disorders, likely through interactions with enzymes and receptors.[2] The primary structural difference is the ester group in the target compound versus a carboxylic acid in the analog. This modification can significantly influence pharmacokinetic properties such as cell permeability and metabolic stability.
Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key experiments relevant to the assessment of morpholine compounds' efficacy.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., A549, NCI-H1975) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
-
2. Enzyme Inhibition Assay (Kinase Assay)
-
Objective: To assess the inhibitory activity of a compound against a specific kinase.
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Use a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Efficacy Screening
The following diagram illustrates a typical workflow for screening the efficacy of a novel morpholine compound.
Caption: A generalized workflow for drug discovery, from synthesis to in vivo testing.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical signaling pathway that could be targeted by a morpholine-based kinase inhibitor.
Caption: A potential mechanism of action for a morpholine-based kinase inhibitor.
References
No Biological Activity Data Available for Ethyl 4-benzylmorpholine-2-carboxylate to Conduct Head-to-Head Comparison
A comprehensive search of scientific literature and chemical databases has revealed no publicly available data on the biological activity of Ethyl 4-benzylmorpholine-2-carboxylate. This absence of information on its inhibitory properties or biological targets makes a head-to-head comparison with known inhibitors impossible at this time.
For researchers, scientists, and drug development professionals, understanding a compound's biological target and its potency is the foundational step for any comparative analysis. Currently, there are no published studies, bioassay data in public repositories such as PubChem or ChEMBL, or high-throughput screening results for this compound. The available information is limited to its chemical structure and sourcing from various chemical suppliers.
While the morpholine chemical scaffold is a component of numerous biologically active compounds with a wide range of therapeutic applications, the specific biological effects of a molecule are determined by its complete structure, including its stereochemistry and the nature and position of its substituents. Therefore, the activity of this compound cannot be inferred from the known activities of other morpholine-containing molecules.
A closely related compound, 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, which is the carboxylic acid form of the requested molecule, has been noted in some contexts to have potential for biological activity and may be used in biochemical studies to investigate enzyme-substrate interactions.[1] However, this does not provide specific quantitative data or a confirmed biological target that would enable a comparative guide.
Without primary experimental data defining the mechanism of action or inhibitory constants (e.g., IC₅₀ or Kᵢ values) for this compound, the core requirements for a comparison guide—presenting quantitative data, detailing experimental protocols, and visualizing pathways or workflows—cannot be met.
Further research, including initial biological screening and target identification studies, would be necessary to elucidate the pharmacological profile of this compound before any meaningful comparison with known inhibitors can be conducted.
References
Cross-Validation of Analytical Methods for Ethyl 4-benzylmorpholine-2-carboxylate: A Comparative Guide
In the development and quality control of pharmaceuticals, the validation of analytical methods is paramount to ensure data integrity, regulatory compliance, and ultimately, patient safety. Cross-validation of these methods becomes critical when an analytical procedure is transferred between laboratories or when different techniques are used to measure the same analyte.[1][2][3] This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of Ethyl 4-benzylmorpholine-2-carboxylate. While specific methods for this exact molecule are not widely published, this guide adapts established methods for morpholine and its derivatives.[4][5][6]
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For polar molecules like morpholine derivatives, a derivatization step is often employed to increase volatility and improve chromatographic separation.[4][8]
High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[6] Similar to GC-MS, derivatization can be used in HPLC to enhance detection and separation.[5]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[9] The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of morpholine derivatives, which can be extrapolated for this compound.
| Parameter | GC-MS (with Derivatization) | HPLC (with Derivatization) |
| Linearity Range | 10 - 500 µg/L[8][10] | 0.3 - 1.2 µg/mL[5] |
| Correlation Coefficient (R²) | > 0.999[4] | > 0.999[5] |
| Limit of Detection (LOD) | 1.3 - 7.3 µg/kg[4][8] | 0.1 µg/mL[5] |
| Limit of Quantification (LOQ) | 4.1 - 24.4 µg/kg[4][8] | 0.3 µg/mL[5] |
| Spiked Recovery Rate | 88.6% - 109.0%[4][8] | 97.9% - 100.4%[5] |
| Precision (RSD%) | Intra-day: 1.4% - 9.4%Inter-day: 1.5% - 7.0%[4][8] | 0.79%[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
GC-MS Method with N-Nitrosomorpholine Derivatization
This method is based on the reaction of morpholine derivatives with sodium nitrite under acidic conditions to form a more volatile N-nitroso derivative.[8]
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample containing this compound in purified water.
-
For a 2.0 mL aliquot of the sample solution, add 0.5 mL of 6 M hydrochloric acid.[9]
-
Add 0.5 mL of a saturated sodium nitrite solution and vortex the mixture.[9]
-
Heat the mixture at 40°C for 5 minutes.[10]
-
After cooling, perform a liquid-liquid extraction with dichloromethane.[8]
-
The organic layer is then collected for GC-MS analysis.[10]
GC-MS Conditions:
-
Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness)[11]
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, ramp to 120°C at 10°C/min and hold for 3 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
MS Source Temperature: 230°C[4]
-
MS Quadrupole Temperature: 150°C[4]
HPLC Method with 1-Naphthyl isothiocyanate Derivatization
This method involves the reaction of the morpholine moiety with 1-Naphthyl isothiocyanate to produce a stable derivative suitable for HPLC analysis.[5]
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample containing this compound in a suitable solvent.
-
The sample is then reacted with an acetonitrile solution of 1-Naphthyl isothiocyanate to form the thiourea derivative.[12]
-
The resulting solution is directly analyzed by HPLC.
HPLC Conditions:
-
Column: A reverse-phase column such as C18 is typically used.
-
Mobile Phase: A mixture of acetonitrile and water.[13] A modifier like phosphoric acid or formic acid may be added to improve peak shape.[13]
-
Detection: UV detection is suitable for the naphthyl isothiocyanate derivative.[12]
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable results.[1][14] The process typically involves analyzing the same set of samples with both methods and statistically comparing the outcomes.[3][15]
Workflow for Cross-Validation:
-
Define Acceptance Criteria: Establish the acceptable limits for differences between the results from the two methods.
-
Sample Selection: Choose a representative set of samples, including different concentrations and matrices if applicable.
-
Method Execution: Analyze the samples using both the primary and the alternative analytical methods.
-
Data Comparison: Statistically evaluate the results for parameters like accuracy, precision, and linearity.
-
Documentation: Report the findings and conclude on the interchangeability of the methods.
Visualizing the Workflow
Diagrams can effectively illustrate the experimental and logical processes involved in the analysis and cross-validation.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical flow for the cross-validation of two analytical methods.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Assessing the Target Selectivity of Ethyl 4-benzylmorpholine-2-carboxylate: A Comparative Guide
Introduction
In the pursuit of novel therapeutics, the precise interaction of a drug candidate with its intended biological target, to the exclusion of others, is a paramount objective. This property, known as target selectivity, is a critical determinant of a drug's efficacy and safety profile. Off-target interactions can lead to unforeseen side effects, toxicity, and a diminished therapeutic window. This guide provides a comparative framework for assessing the target selectivity of Ethyl 4-benzylmorpholine-2-carboxylate, a synthetic compound with a morpholine core, a scaffold present in numerous approved drugs. Due to the limited publicly available data on the specific biological targets of this compound, this guide will present a hypothetical assessment against well-characterized inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer and other diseases where morpholine-containing inhibitors are prevalent. The methodologies and comparative data presented herein serve as a blueprint for the rigorous evaluation of novel chemical entities.
Comparative Selectivity Analysis
To contextualize the potential selectivity of this compound, we compare its hypothetical performance against established inhibitors of the PI3K/mTOR pathway: Gedatolisib (a dual PI3K/mTOR inhibitor) and Alpelisib (a PI3Kα-selective inhibitor). The following table summarizes the inhibitory activity (IC50 values) across a panel of related kinases. Lower IC50 values indicate higher potency.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |
| This compound (Hypothetical) | 150 | 2500 | 3200 | 1800 | 250 |
| Gedatolisib | 0.4 | 25 | 2.1 | 1.2 | 1.6 |
| Alpelisib | 5 | 1150 | 250 | 290 | >1000 |
Data for Gedatolisib and Alpelisib are representative values from published literature.
Experimental Protocols
The determination of target selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays commonly employed in drug discovery.
In Vitro Kinase Inhibition Assay (Competitive Binding)
This assay quantifies the ability of a test compound to displace a known ligand from the active site of a kinase.
Protocol:
-
Reagents and Materials: Recombinant human kinases, ATP-site ligand tracer, Europium-labeled anti-tag antibody, test compounds (solubilized in DMSO), assay buffer.
-
Assay Procedure:
-
A solution of the kinase and the fluorescently labeled tracer is prepared in the assay buffer.
-
The test compound, serially diluted, is added to the kinase/tracer solution in a 384-well plate.
-
The reaction is incubated at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the binding of the test compound. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Cells expressing the target protein are cultured to ~80% confluency.
-
The cells are treated with the test compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
The treated cells are harvested, washed, and resuspended in a buffer.
-
The cell suspension is aliquoted and heated to a range of temperatures for 3 minutes.
-
-
Protein Extraction and Analysis:
-
The heated cells are lysed by freeze-thaw cycles.
-
The soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Logical Relationship
Caption: Logical flow for assessing target selectivity.
comparative analysis of the pharmacokinetic properties of morpholine derivatives
A Comparative Analysis of Morpholine-Containing Drugs Reveals Favorable ADME Profiles
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic properties is a paramount challenge. The morpholine ring, a common scaffold in medicinal chemistry, has consistently demonstrated its value in enhancing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of therapeutic agents.[1][2][3] This guide provides a comparative analysis of the pharmacokinetic properties of four marketed drugs containing the morpholine moiety: Gefitinib, Reboxetine, Linezolid, and Aprepitant, supported by experimental data and detailed methodologies.
The inclusion of a morpholine ring in a drug's structure can significantly influence its physicochemical properties, often leading to improved solubility, metabolic stability, and bioavailability.[1][4] This analysis delves into the quantitative pharmacokinetic parameters of these selected drugs to offer a clear comparison for researchers engaged in the design and development of new chemical entities.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Gefitinib, Reboxetine, Linezolid, and Aprepitant, offering a side-by-side comparison of their performance.
| Parameter | Gefitinib | Reboxetine | Linezolid | Aprepitant |
| Therapeutic Class | Antineoplastic (EGFR Inhibitor) | Antidepressant (NRI) | Antibiotic (Oxazolidinone) | Antiemetic (NK1 Receptor Antagonist) |
| Oral Bioavailability (%) | ~60%[5] | ≥94%[6] | ~100%[7][8] | ~60-65%[9][10] |
| Time to Max. Concentration (Tmax) (hours) | 3-7[5] | ~2[11] | 1-2[7] | ~4[12] |
| Elimination Half-life (t1/2) (hours) | ~48[5] | ~13[11] | 5-7[7] | 9-13[13] |
| Volume of Distribution (Vd) (L) | 1400[5] | ~32[11] | 40-50[8] | ~70[14][15] |
| Clearance (CL) (mL/min) | ~500 mL/min (Total) | ~29[11] | ~40 (Renal)[8] | Non-linear[16] |
| Plasma Protein Binding (%) | ~90%[5] | 97-98%[17] | ~31%[7][8] | >95%[14][15] |
Understanding the Metabolic Fate: The Role of Cytochrome P450
The metabolism of many morpholine-containing drugs is significantly influenced by the cytochrome P450 (CYP) enzyme system. The morpholine ring itself can be a site for metabolic modification. A comprehensive understanding of these metabolic pathways is crucial for predicting potential drug-drug interactions and ensuring patient safety. The diagram below illustrates the general metabolic pathway for morpholine derivatives mediated by CYP enzymes.
Experimental Protocols: A Guide to Key Assays
To ensure the reliability and reproducibility of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to assess the ADME properties of drug candidates.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[18][19]
Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predefined threshold are used for the assay.[18]
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).
-
Simultaneously, in a separate set of wells, the compound is added to the basolateral (B) side to assess efflux (B-to-A transport).
-
-
Sample Collection and Analysis: Samples are collected from the receiver compartment (B for A-to-B, and A for B-to-A) at specific time points. The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
The workflow for a typical Caco-2 permeability assay is illustrated in the diagram below.
Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction is free to interact with its target and be cleared from the body.[20] Equilibrium dialysis is a gold-standard method for determining plasma protein binding.[21][]
Objective: To determine the percentage of a drug that is bound to plasma proteins at equilibrium.
Methodology:
-
Apparatus Setup: A dialysis chamber is separated into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.[]
-
Sample Preparation: Plasma containing the test compound is placed in one compartment, and a protein-free buffer is placed in the other.
-
Equilibrium Dialysis: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[20]
-
Sample Analysis: After equilibrium, samples are taken from both the plasma and buffer compartments, and the concentration of the drug in each is determined by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated as follows: % Bound = [ (Total Drug in Plasma - Unbound Drug in Buffer) / Total Drug in Plasma ] * 100
The logical relationship in a plasma protein binding assay is depicted below.
References
- 1. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. youtube.com [youtube.com]
- 14. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reboxetine - Wikipedia [en.wikipedia.org]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 21. enamine.net [enamine.net]
Safety Operating Guide
Proper Disposal of Ethyl 4-benzylmorpholine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-benzylmorpholine-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with chemical waste.
Key Safety and Handling Information
Prior to disposal, it is crucial to understand the known properties and potential hazards of this compound.
| Property | Data | Reference |
| Molecular Formula | C14H19NO3 | [2] |
| Molecular Weight | 249.31 g/mol | [3] |
| CAS Number | 107904-08-5 | [2] |
| Known Hazards | No specific data available. | [2] |
| Analog Compound Hazards | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, leak-proof, and compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage[4]. The container must be in good condition with a secure lid[5].
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Store away from strong oxidizing agents, strong acids, and strong bases[1].
-
Labeling: As soon as the first waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[6]. The label must include:
Step 3: Storage of Chemical Waste
Proper storage of the waste container is essential while it awaits pickup.
-
Location: Store the waste container in a designated satellite accumulation area near the point of generation[7].
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks[6].
-
Closure: Keep the waste container securely closed except when adding waste[5][6].
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or another appropriate solvent)[5][7].
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected and added to your designated this compound waste container[5][6].
-
Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label from the container[6][7]. The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies[7].
Step 5: Arranging for Waste Pickup
-
Contact EHS: Once your waste container is full, or if you are discontinuing work with this chemical, contact your institution's EHS or Hazardous Waste Program to schedule a pickup[4][6].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be poured down the sanitary sewer[1][4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 4-Benzyl-2-morpholinecarboxylate - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistics for Handling Ethyl 4-benzylmorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The handling of any chemical compound in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. For novel or less-common substances like Ethyl 4-benzylmorpholine-2-carboxylate, where comprehensive safety data may not be readily available, a conservative and cautious approach is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) with detailed hazard information for this compound, it must be treated as a substance with unknown toxicity and potential hazards. The precautionary principle dictates that the highest level of protection should be employed. Based on the morpholine functional group, potential hazards could include skin and eye irritation or more severe effects.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles to provide an additional layer of protection against splashes. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a best practice when handling potentially hazardous substances. Ensure gloves are inspected for any signs of degradation or perforation before use and are changed frequently. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, buttoned laboratory coat made of a material resistant to chemical permeation is required. |
| Respiratory Protection | N95 Respirator or higher | To be used if there is a risk of generating aerosols or dust, or if handling the compound outside of a certified chemical fume hood.[1] A fit-tested respirator is essential for ensuring adequate protection. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. All handling of this compound should be performed within a certified chemical fume hood.[1]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.[2]
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (glassware, spatulas, etc.) and have it within easy reach inside the fume hood to avoid unnecessary movements.
-
Have a spill kit readily accessible.[3]
-
-
Handling:
-
Don the appropriate PPE as detailed in Table 1.
-
Perform all manipulations, including weighing and transferring, within the fume hood to contain any potential vapors or dust.[4]
-
Use appropriate tools like spatulas or pipettes to handle the compound, avoiding direct contact.[2]
-
Keep containers of the compound sealed when not in use.[3]
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the compound.
-
Carefully remove PPE, avoiding contamination of skin or clothing. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling is complete.[5]
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste, including excess compound, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[6]
-
The container must be made of a compatible material, be leak-proof, and kept closed when not in use.[6]
-
Do not mix this waste with other chemical waste streams unless their compatibility is known.[1]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8]
-
-
Disposal:
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
